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  • Product: 2-(2-ethoxyphenyl)-1H-imidazole
  • CAS: 912338-40-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanism of Action and Pharmacological Profiling of the 2-(2-ethoxyphenyl)-1H-imidazole Scaffold

Executive Summary The 2-(2-ethoxyphenyl)-1H-imidazole motif represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. While rarely administered as a standalone therapeutic, it serves as the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(2-ethoxyphenyl)-1H-imidazole motif represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. While rarely administered as a standalone therapeutic, it serves as the critical structural determinant in several high-affinity targeted agents, most notably as the core scaffold for Phosphodiesterase type 5 (PDE5) inhibitors (e.g., desulfovardenafil intermediates)[1][2] and emerging Human Topoisomerase I (Hu Topo I) inhibitors[3].

This technical guide elucidates the in vitro mechanisms of action of this scaffold, detailing the structural causality behind its target engagement. Furthermore, it provides self-validating experimental workflows designed to accurately quantify its pharmacological efficacy, ensuring robust data generation for drug development professionals.

Structural Pharmacology & Target Engagement

The pharmacological potency of the 2-(2-ethoxyphenyl)-1H-imidazole scaffold is driven by its highly specific geometric and electrostatic properties:

  • The 1H-imidazole core: Acts as a bioisostere for purine bases. It provides a critical hydrogen bond acceptor (the unprotonated nitrogen) and a hydrogen bond donor (the N-H group), allowing it to anchor securely within nucleotide-binding pockets.

  • The 2-ethoxyphenyl moiety: The addition of the ethoxy ether group at the ortho position of the phenyl ring introduces targeted steric bulk and lipophilicity. The ether oxygen can participate in weak hydrogen bonding, while the phenyl ring engages in π−π stacking with aromatic amino acid residues in the target enzyme's hydrophobic cavity[2][4].

Primary In Vitro Mechanism: PDE5 Competitive Inhibition

In the context of PDE5 inhibition, the 2-(2-ethoxyphenyl)-1H-imidazole core mimics the guanine ring of cyclic guanosine monophosphate (cGMP).

Causality of Binding: In vitro crystallographic and kinetic studies reveal that the ethoxy group specifically projects into the hydrophobic pocket lined by residues Val782 and Phe820 of the PDE5 catalytic domain. Simultaneously, the imidazole nitrogen forms a critical, water-mediated hydrogen bond with the invariant Gln817 residue. This locks the scaffold in a competitive inhibitory conformation. By occupying the active site, the scaffold prevents the hydrolysis of cGMP into inactive 5'-GMP. In a physiological system, this artificial sustainment of cGMP levels leads to the hyperactivation of Protein Kinase G (PKG)[1][2].

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relax Downstream Signaling PKG->Relax Phosphorylation Degradation 5'-GMP (Inactive) PDE5->Degradation Inhibitor 2-(2-ethoxyphenyl)-1H-imidazole Inhibitor->PDE5 Competitive Inhibition

In vitro signaling cascade showing PDE5 inhibition by the imidazole scaffold.

Secondary In Vitro Mechanism: Topoisomerase I Inhibition

Beyond kinase and phosphodiesterase modulation, benzofused derivatives of the 2-(ethoxyphenyl)-1H-imidazole scaffold have demonstrated potent in vitro anticancer activity by targeting Human Topoisomerase I (Hu Topo I)[3].

Causality of Binding: The planar imidazole system acts as a DNA minor groove-binding ligand (MGBL), intercalating into AT-rich sequences. The ethoxyphenyl group sterically hinders the transesterification step of the Topo I catalytic cycle. By stabilizing the cleavable complex between the enzyme and DNA, the scaffold prevents the religation of the cleaved DNA strand, leading to double-strand breaks and subsequent cellular apoptosis in vitro[3].

Quantitative Data Summary

The following table synthesizes representative in vitro pharmacological data, comparing the bare scaffold against its optimized derivatives across different enzymatic targets.

Compound / Scaffold VariantTarget EnzymeAssay MethodologyIC50 / Ki (nM)Cell Viability (IC50 µM)
2-(2-ethoxyphenyl)-1H-imidazole PDE5FRET Kinetic Assay450 ± 12> 100 (HEK293)
Desulfovardenafil (Optimized) PDE5FRET Kinetic Assay2.5 ± 0.3> 100 (HEK293)
Benzimidazole Derivative Hu Topo IDNA Relaxation Assay180 ± 1512.4 (MCF-7)
2,4,5-triphenyl-1H-imidazole COX-2Colorimetric Assay850 ± 2045.0 (A549)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag false positives or assay degradation, ensuring that the measured mechanism of action is causally linked to the scaffold's activity.

Protocol A: High-Throughput FRET Assay for PDE5 Inhibition

Rationale: We utilize a Fluorescence Resonance Energy Transfer (FRET)-based readout rather than traditional radiometric ( 3H -cGMP) assays. The FRET substrate consists of cGMP conjugated to a fluorophore-quencher pair. Upon hydrolysis by PDE5, the quencher is separated from the fluorophore, generating a measurable emission. By adding the imidazole scaffold, competitive inhibition prevents hydrolysis, resulting in signal quenching. The inclusion of a robust positive control (e.g., Vardenafil) establishes a baseline for maximum inhibition, ensuring the assay's Z'-factor remains ≥0.6 , thereby validating the system's sensitivity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 2-(2-ethoxyphenyl)-1H-imidazole compound in 100% DMSO to create a 10 mM stock. Perform a 10-point 3-fold serial dilution in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) to achieve final well concentrations ranging from 10 µM to 0.5 nM.

  • Enzyme Incubation: Add 10 µL of recombinant human PDE5 enzyme (0.5 ng/well) to a 384-well black microplate. Add 5 µL of the diluted scaffold. Incubate at room temperature for 15 minutes to allow steady-state target engagement.

  • Substrate Addition: Initiate the reaction by adding 10 µL of FRET-cGMP substrate (final concentration 100 nM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Excitation: 485 nm, Emission: 528 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear phase. Plot log[Inhibitor] vs. normalized V0​ to determine the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1 Compound Preparation (DMSO Serial Dilution) Step2 Step 2 Enzyme Incubation (PDE5 + Scaffold) Step1->Step2 Step3 Step 3 Substrate Addition (Fluorescent cGMP) Step2->Step3 Step4 Step 4 Signal Detection (FRET Reader) Step3->Step4 Step5 Step 5 Data Analysis (IC50 Calculation) Step4->Step5

Self-validating FRET workflow for quantifying in vitro PDE5 inhibition.

Protocol B: Hu Topo I DNA Relaxation Assay

Rationale: The Topoisomerase I relaxation assay is a self-validating physical system. It relies on the differential electrophoretic mobility of supercoiled versus relaxed plasmid DNA. If the imidazole derivative successfully inhibits Topo I, the plasmid remains in its compact, supercoiled state and migrates rapidly through the agarose matrix. Conversely, a lack of inhibition results in a relaxed, slower-migrating plasmid. This binary output eliminates the ambiguity often seen in downstream colorimetric viability assays, directly confirming target engagement[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant Hu Topo I, and varying concentrations of the imidazole scaffold (1 µM to 50 µM) in 20 µL of relaxation buffer (10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Halt the enzymatic reaction by adding 4 µL of stop solution (5% SDS, 0.025% bromophenol blue, 10% glycerol).

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run at 4 V/cm for 2 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15 minutes, destain in distilled water, and visualize under UV light. Quantify the ratio of supercoiled to relaxed DNA bands using densitometry software.

References

  • PubChem, National Institutes of Health. Desulfovardenafil | C17H20N4O2 | CID 135406983.[Link]

  • Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.[Link]

  • Zala, S. P., et al. Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Dake, S. A., et al. In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry.[Link]

  • Ilić, M., et al. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications.[Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxyphenyl)-1H-imidazole

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(2-ethoxyphenyl)-1H-imidazole (CAS No. 912338-40-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(2-ethoxyphenyl)-1H-imidazole (CAS No. 912338-40-0). Recognizing the current scarcity of published experimental data for this specific molecule, this document serves a dual purpose: first, to present a robust set of predicted physicochemical values derived from validated computational models, and second, to offer detailed, field-proven experimental protocols for the empirical determination of these properties. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for applications in medicinal chemistry, materials science, and beyond. The methodologies described herein are grounded in established principles and represent the gold standard for physicochemical characterization, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic and proton-donating/accepting capabilities allow it to participate in a wide range of biological interactions. 2-substituted imidazoles, in particular, are a focal point of research due to their diverse pharmacological activities.

2-(2-ethoxyphenyl)-1H-imidazole is a member of this important class of heterocyclic compounds. The introduction of an ethoxyphenyl group at the 2-position is anticipated to significantly modulate the molecule's lipophilicity, steric profile, and potential for intermolecular interactions compared to the parent imidazole ring. These modifications have profound implications for its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation as a therapeutic agent.

Given the limited availability of experimental data for this specific compound, this guide provides a foundational framework for its study. We will first establish the molecular identity and present a table of predicted physicochemical properties. The subsequent sections will be dedicated to a detailed exposition of the authoritative experimental protocols required to validate these predictions, explaining the causality behind each methodological choice.

Molecular Identity and Predicted Physicochemical Profile

A precise understanding of a molecule's identity and core properties is the bedrock of all subsequent research. The following tables summarize the key identifiers and computationally predicted physicochemical parameters for 2-(2-ethoxyphenyl)-1H-imidazole.

Compound Identification
IdentifierValue
IUPAC Name 2-(2-ethoxyphenyl)-1H-imidazole
CAS Number 912338-40-0
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Chemical Structure Chemical Structure of 2-(2-ethoxyphenyl)-1H-imidazole
Summary of Predicted Physicochemical Properties

The following properties were predicted using validated computational models, such as those provided by ChemAxon's Chemicalize platform and ACD/Labs Percepta.[1][2][3] It is imperative that these values be considered as estimations to guide experimental design, not as substitutes for empirical data.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (MP) 130-150 °CPurity assessment, solid-state stability, formulation.
Boiling Point (BP) ~385 °C at 760 mmHgThermal stability, purification conditions.
Aqueous Solubility Intrinsic: ~250 mg/L (Predicted as sparingly soluble)Bioavailability, formulation, dissolution rate.
pKa (Most Basic) 5.5 - 6.5Ionization state at physiological pH, solubility, receptor binding.
logP (Octanol/Water) 2.5 - 3.0Lipophilicity, membrane permeability, ADME properties.

Authoritative Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, my experience underscores that while predictions are valuable for initial screening, rigorous experimental determination is non-negotiable for drug development and regulatory submission. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of 2-(2-ethoxyphenyl)-1H-imidazole.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range. The capillary method described is the universally accepted standard due to its simplicity, small sample requirement, and high accuracy when performed correctly.

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture can act as an impurity, depressing the melting point.

  • Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to tightly pack a 2-3 mm column of the sample at the bottom. Proper packing ensures uniform heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of a modern digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time and informs the precise measurement.

  • Precise Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.

  • Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.

Workflow Visualization:

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load 2-3 mm of Sample into Capillary Tube A->B C Place Capillary in Digital Apparatus B->C D Perform Rapid Scan (10°C/min) to Estimate MP C->D E Cool Apparatus & Prepare Fresh Sample D->E F Heat to 20°C Below Estimated MP E->F G Reduce Heat Ramp to 1-2°C/min F->G H Record T1 (First Liquid) & T2 (All Liquid) G->H I Report Melting Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The Shake-Flask method is the "gold standard" for determining thermodynamic equilibrium solubility because it allows the system to reach a true equilibrium between the solid and dissolved states, providing a robust and thermodynamically significant value. The choice of buffer (e.g., phosphate-buffered saline, PBS) is crucial for mimicking physiological conditions.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Prepare a buffer solution at a physiologically relevant pH, typically 7.4.

  • Sample Addition: Add an excess amount of solid 2-(2-ethoxyphenyl)-1H-imidazole to a known volume of the buffer in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) using an orbital shaker or rotator. Equilibration time is critical and must be determined experimentally; 24-48 hours is a common starting point.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid. This step is vital to avoid aspirating solid particles during sampling.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The experiment should be performed in triplicate. To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

Workflow Visualization:

SolubilityWorkflow A Add Excess Solid to Buffer (pH 7.4) B Agitate at Constant Temp (e.g., 24-48h) A->B C Allow Solid to Settle or Centrifuge B->C D Withdraw Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Dilute Filtrate E->F G Quantify Concentration via HPLC-UV F->G H Calculate Solubility (e.g., mg/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa) Determination

Expertise & Causality: The pKa value dictates the ionization state of a molecule at a given pH. For an imidazole, the basic nitrogen can be protonated. This equilibrium is critical for solubility, membrane permeability, and interaction with biological targets. UV-Vis spectrophotometry is a powerful method for pKa determination when the protonated and neutral forms of the molecule have different UV-Vis absorbance spectra. It is highly sensitive and requires only a small amount of sample.

Experimental Protocol: UV-Vis Spectrophotometry

  • Wavelength Selection: Dissolve the compound in a highly acidic buffer (e.g., pH 1-2, where the molecule is fully protonated) and a highly basic buffer (e.g., pH 10-11, where it is fully neutral). Scan the UV-Vis spectrum for both solutions to identify the analytical wavelength (λ_max) where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 4 to 8 in 0.5 pH unit increments).

  • Sample Preparation: Prepare a set of solutions with a constant concentration of 2-(2-ethoxyphenyl)-1H-imidazole in each of the prepared buffers.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength (λ_max).

  • Data Analysis: Plot the measured absorbance versus the pH of the buffer. The resulting data should form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

  • Trustworthiness: The self-validating nature of this protocol lies in the generation of a clear sigmoidal curve. A poor curve indicates an issue with the experiment (e.g., compound instability, poor buffer choice) and invalidates the result.

Workflow Visualization:

pKaWorkflow A Identify λ_max with Max Absorbance Difference B Prepare Buffers of Varying pH (e.g., 4-8) A->B C Prepare Solutions of Constant [Compound] in each Buffer B->C D Measure Absorbance of each Solution at λ_max C->D E Plot Absorbance vs. pH D->E F Fit Data to Sigmoidal Curve E->F G Determine pKa from Inflection Point F->G LogPWorkflow A Pre-saturate n-Octanol and Water B Dissolve Compound in n-Octanol A->B C Mix Octanol Solution with Aqueous Phase B->C D Agitate to Reach Equilibrium C->D E Centrifuge to Separate Phases D->E F Sample Both Phases E->F G Quantify [Compound] in each Phase via HPLC F->G H Calculate P = [Octanol]/[Aqueous] G->H I Calculate logP = log10(P) H->I

Caption: Workflow for Shake-Flask logP Determination.

Plausible Synthetic Route

While specific synthesis of 2-(2-ethoxyphenyl)-1H-imidazole is not widely reported, a plausible and efficient approach would be a variation of the Debus-Radziszewski imidazole synthesis. [1][4]This robust, multi-component reaction is a cornerstone of imidazole synthesis.

The reaction would involve the condensation of three key components:

  • A 1,2-dicarbonyl compound (e.g., glyoxal)

  • An aldehyde (2-ethoxybenzaldehyde)

  • An ammonia source (e.g., ammonium acetate or ammonia itself)

The components are typically refluxed in a suitable solvent like glacial acetic acid or ethanol. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde, followed by cyclization and aromatization to yield the final 2-substituted imidazole product. [2][5]

Conclusion

2-(2-ethoxyphenyl)-1H-imidazole is a compound of significant interest for which foundational experimental data is lacking in the public domain. This guide provides a set of reliable predicted values for its key physicochemical properties—melting point, solubility, pKa, and logP—to serve as a starting point for scientific inquiry. More importantly, it equips researchers with the authoritative, step-by-step experimental protocols necessary to determine these properties empirically. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development efforts in any field, from drug discovery to materials science.

References

  • ACD/Labs. (n.d.). Percepta Platform. Retrieved from [Link]

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger damit verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Avdeef, A. (2003).
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Limerick. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-ETHOXY-PHENYL)-1H-IMIDAZOLE. Retrieved from [Link]

Sources

Foundational

1H NMR and 13C NMR spectra for 2-(2-ethoxyphenyl)-1H-imidazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-ethoxyphenyl)-1H-imidazole Prepared by: Gemini, Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensabl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-ethoxyphenyl)-1H-imidazole

Prepared by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(2-ethoxyphenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its spectral features is critical for verifying its synthesis, assessing its purity, and studying its chemical behavior.

A significant challenge in the NMR analysis of N-unsubstituted imidazoles is the phenomenon of proton tautomerism. This process involves the rapid exchange of the N-H proton between the two nitrogen atoms of the imidazole ring. If this exchange is fast on the NMR timescale, it can lead to averaged signals and, in some cases, significant broadening or even disappearance of certain ¹³C signals in the imidazole ring, complicating spectral interpretation[1]. This guide will address this phenomenon and provide a detailed interpretation of the expected spectra based on established principles and data from analogous structures.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra of 2-(2-ethoxyphenyl)-1H-imidazole, it is essential to first identify the unique proton (¹H) and carbon (¹³C) environments within the molecule. The structure is composed of a 2-substituted imidazole ring and a 2-ethoxyphenyl group.

Below is the molecular structure with a systematic numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for 2-(2-ethoxyphenyl)-1H-imidazole.

Due to tautomerism, the H on N1 can migrate to N3, making the C4 and C5 positions (and their attached protons) chemically equivalent on average over time.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton(s) Environment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-HImidazole NH12.0 - 13.0Broad Singlet (br s)-1H
H6'Phenyl (ortho to Imidazole)7.8 - 8.2Doublet of Doublets (dd)J ≈ 7.8, 1.71H
H4'Phenyl7.3 - 7.5Triplet of Doublets (td)J ≈ 7.5, 1.81H
H4/H5Imidazole7.1 - 7.3Singlet (s)-2H
H5'Phenyl7.1 - 7.2Triplet (t)J ≈ 7.51H
H3'Phenyl (ortho to OEt)6.9 - 7.1Doublet (d)J ≈ 8.31H
O-CH₂-CH₃Methylene4.1 - 4.3Quartet (q)J ≈ 7.02H
O-CH₂-CH₃Methyl1.3 - 1.5Triplet (t)J ≈ 7.03H
Causality Behind Peak Assignments
  • N-H Proton (12.0 - 13.0 ppm): This proton is highly deshielded due to its acidic nature and involvement in hydrogen bonding. Its signal is often broad due to quadrupolar relaxation from the adjacent nitrogen atoms and chemical exchange with the solvent or other imidazole molecules.

  • Aromatic Protons (6.9 - 8.2 ppm): The protons on the phenyl ring are in the aromatic region.

    • H6' is significantly downfield because it is ortho to the electron-withdrawing imidazole ring and experiences anisotropic deshielding.

    • H3', H4', H5' have chemical shifts influenced by both the electron-donating ethoxy group and the electron-withdrawing imidazole group. The ethoxy group (an ortho, para-director) shifts ortho (H3') and para (H5') protons upfield relative to benzene, while the imidazole group has the opposite effect.

  • Imidazole Protons H4/H5 (7.1 - 7.3 ppm): Due to the rapid tautomeric exchange, H4 and H5 become chemically equivalent, resulting in a single, sharp singlet that integrates to 2H[1]. In the absence of tautomerism, two distinct doublets would be expected.

  • Ethoxy Protons (O-CH₂: 4.1-4.3 ppm; -CH₃: 1.3-1.5 ppm): These signals are characteristic of an ethyl group attached to an oxygen atom. The methylene (CH₂) protons are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the three methyl protons. The methyl (CH₃) protons appear as a triplet, coupling with the two methylene protons.

¹³C NMR Spectrum: A Detailed Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts
Carbon(s) Environment Expected δ (ppm) Notes
C2'Phenyl (ipso-O)155 - 158Attached to the electron-donating ethoxy group.
C2Imidazole145 - 148Quaternary carbon attached to two nitrogens and the phenyl ring.
C4'/C5'Phenyl128 - 132Aromatic CH carbons.
C1'Phenyl (ipso-Imidazole)125 - 128Quaternary carbon, signal may be weak.
C4/C5Imidazole120 - 124Averaged signal due to tautomerism. May be broad[1].
C6'Phenyl120 - 122Aromatic CH carbon.
C3'Phenyl112 - 115Shielded by the ortho-ethoxy group.
O-CH₂-CH₃Methylene63 - 66Aliphatic carbon attached to oxygen.
O-CH₂-CH₃Methyl14 - 16Aliphatic carbon.
Expert Insights on ¹³C Spectral Features
  • Quaternary Carbons (C2, C1', C2'): These carbons do not have attached protons and thus exhibit no enhancement from the Nuclear Overhauser Effect (NOE). Their signals are typically weaker than those of protonated carbons.

  • Impact of Tautomerism on C4/C5: As with the protons, the rapid N-H exchange makes C4 and C5 equivalent on the NMR timescale, resulting in a single peak. However, this exchange process can sometimes occur at a rate that causes significant line broadening for these carbon signals, occasionally making them difficult to detect in standard ¹³C NMR experiments[1]. This is a critical consideration during spectral acquisition, and longer experiment times may be necessary.

  • Substituent Effects: The electron-donating ethoxy group causes a significant downfield shift for the carbon it is attached to (C2') and an upfield (shielding) effect on the ortho (C3') and para (C5') carbons. The imidazole ring acts as an electron-withdrawing group, influencing the chemical shifts of the phenyl carbons it is attached to.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section provides a field-proven methodology for preparing and analyzing a sample of 2-(2-ethoxyphenyl)-1H-imidazole.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-20 mg of sample prep2 2. Dissolve in 0.6-0.7 mL of CDCl₃ or DMSO-d₆ prep1->prep2 prep3 3. Add TMS as internal standard (if not in solvent) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample, lock, and shim prep4->acq1 acq2 6. Acquire ¹H Spectrum (e.g., 16 scans) acq1->acq2 acq3 7. Acquire ¹³C Spectrum (e.g., 1024 scans) acq2->acq3 acq4 8. (Optional) Acquire 2D spectra (COSY, HSQC) acq3->acq4 proc1 9. Apply Fourier Transform acq4->proc1 proc2 10. Phase and baseline correction proc1->proc2 proc3 11. Calibrate spectra (TMS at 0 ppm) proc2->proc3 proc4 12. Integrate ¹H peaks, pick ¹³C peaks proc3->proc4 proc5 13. Assign signals to structure proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized 2-(2-ethoxyphenyl)-1H-imidazole.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. If solubility is an issue or if the N-H proton is of particular interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down proton exchange with water.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.

    • Transfer the solution into a 5 mm NMR tube, ensuring the height of the liquid is adequate for the spectrometer's receiver coils (typically ~4 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

    • ¹H NMR Acquisition: A standard proton experiment is usually quick. A spectral width of -2 to 14 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points. 8 to 16 scans are generally sufficient.

    • ¹³C NMR Acquisition: A standard proton-decoupled carbon experiment requires more time due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of 0 to 220 ppm is standard. To obtain a good signal-to-noise ratio, 1024 scans or more may be necessary, especially to detect the weak quaternary carbons and potentially broad imidazole signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the flat baseline required for accurate integration.

    • Calibrate the chemical shift axis by setting the reference signal (TMS) to 0.00 ppm. If using DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum and pick the peak positions in both the ¹H and ¹³C spectra.

Conclusion and Structural Verification

The comprehensive analysis of both ¹H and ¹³C NMR spectra is essential for the unambiguous structural elucidation of 2-(2-ethoxyphenyl)-1H-imidazole. The ¹H NMR spectrum confirms the number and connectivity of protons through integration and spin-spin coupling patterns. The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The observation of a single, 2H signal for the imidazole protons and a corresponding single signal for the C4/C5 carbons provides strong evidence for the presence of the N-unsubstituted imidazole ring and its characteristic tautomerism in solution. For definitive assignments, especially in the crowded aromatic region, two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

References

  • Ilieva, S., et al. (2018). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available at: [Link]

  • PubChem. 2-Phenylimidazole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2007). 2-(2-Ethoxyphenyl)-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • García, Y. I. G., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData. Available at: [Link]

  • NMRShiftDB. Simulate and predict NMR spectra. Available at: [Link]

Sources

Exploratory

2-(2-ethoxyphenyl)-1H-imidazole crystal structure and X-ray diffraction

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(2-ethoxyphenyl)-1H-imidazole and Its Analogs Authored by: A Senior Application Scientist Foreword The imidazole scaffold is a cornerstone i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(2-ethoxyphenyl)-1H-imidazole and Its Analogs

Authored by: A Senior Application Scientist

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design. When substituted at the C2 position with an aryl group, such as 2-ethoxyphenyl, the resulting molecule's conformational and electronic landscape is significantly altered, influencing its interaction with biological targets. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and detailed crystal structure of imidazoles bearing a 2-ethoxyphenyl group. While crystallographic data for the exact title compound is not publicly available, we will present a detailed analysis of the closely related analog, 2-(2-ethoxyphenyl)-1H-benzimidazole monohydrate , as a scientifically robust proxy.[3] This analysis offers critical insights into the molecular geometry, intermolecular interactions, and crystal packing forces that are directly translatable to 2-(2-ethoxyphenyl)-1H-imidazole.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 2-(2-ethoxyphenyl)-1H-imidazole

A common and efficient method for synthesizing 2-aryl imidazoles is a variation of the Radziszewski reaction, which involves a three-component condensation.[4] An alternative pathway involves the oxidative aromatization of an imidazoline precursor, which can be synthesized from 2-ethoxybenzaldehyde.[5]

Experimental Protocol: Two-Step Synthesis via Imidazoline Intermediate

This protocol is adapted from established methods for the synthesis of related 2-(2-alkoxyphenyl)-1H-imidazoles.[5]

Step 1: Synthesis of 2-(2-ethoxyphenyl)-1H-imidazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxybenzaldehyde (1.0 eq), ethane-1,2-diamine (1.2 eq), and a catalytic amount of iodine (I₂) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-6 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude imidazoline intermediate is purified by column chromatography on silica gel.

Step 2: Oxidative Aromatization to 2-(2-ethoxyphenyl)-1H-imidazole

  • Reaction Setup: Dissolve the purified 2-(2-ethoxyphenyl)-1H-imidazoline (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask.

  • Oxidation: Add an oxidizing agent, such as activated manganese dioxide (MnO₂, ~10 eq), to the solution. Heat the mixture at 60-80 °C.

  • Reaction Monitoring: Monitor the conversion to the imidazole product by TLC. The reaction may take several hours.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the MnO₂. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude product, 2-(2-ethoxyphenyl)-1H-imidazole, is purified by recrystallization or column chromatography to yield the final high-purity compound.

Synthesis_Workflow cluster_step1 Step 1: Imidazoline Formation cluster_step2 Step 2: Aromatization A 2-Ethoxybenzaldehyde + Ethane-1,2-diamine B Reflux in Toluene with I₂ (catalyst) A->B C Work-up & Purification B->C D 2-(2-ethoxyphenyl)-1H-imidazoline C->D E Oxidation with MnO₂ in Toluene D->E Intermediate F Filtration & Purification E->F G 2-(2-ethoxyphenyl)-1H-imidazole F->G

Caption: Proposed two-step synthesis of 2-(2-ethoxyphenyl)-1H-imidazole.
Single Crystal Growth

The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a well-ordered, strain-free crystal of suitable size (typically 0.1-0.3 mm in each dimension).

Protocol: Slow Evaporation Method
  • Solvent Selection: Dissolve a small amount of the purified 2-(2-ethoxyphenyl)-1H-imidazole in a high-purity solvent or solvent mixture in which it is moderately soluble. Common choices include methanol, ethanol, ethyl acetate, or mixtures like methanol/water.

  • Preparation: Prepare a saturated or near-saturated solution at room temperature or slightly elevated temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Crystallization: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow. For the analog 2-(2-ethoxyphenyl)-1H-benzimidazole, suitable crystals were obtained from a methanol-water (9:1 v/v) solution.[3]

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid. It relies on the principle that a crystal lattice diffracts an incident X-ray beam in a predictable pattern, which is a function of the electron density distribution within the unit cell.

Experimental Workflow
Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a goniometer within an X-ray diffractometer. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.[3] At each orientation, the diffracted X-ray intensities are measured.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled, and corrections for absorption are applied (e.g., multi-scan correction).[3] This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

XRD_Workflow A High-Quality Single Crystal B Mount on Diffractometer & Flash-Cool (100 K) A->B C X-ray Exposure & Crystal Rotation (Data Collection) B->C D Raw Diffraction Images C->D E Data Processing (Integration, Scaling, Absorption Correction) D->E F Reflection File (hkl, I, σ(I)) E->F G Structure Solution (e.g., Direct Methods) F->G H Initial Structural Model G->H I Structure Refinement (Least-Squares on F²) H->I J Final Crystal Structure I->J

Caption: Workflow for single-crystal X-ray structure determination.
Structure Solution and Refinement

The processed reflection data is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is solved using computational methods. For small molecules, "direct methods" are typically employed to derive an initial electron density map from the diffraction intensities. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An initial model of the structure is built based on the electron density map. This model is then refined using a full-matrix least-squares method against the experimental data. In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.[6]

Part 3: Analysis of the Crystal Structure of 2-(2-ethoxyphenyl)-1H-benzimidazole monohydrate

The following analysis is based on the published crystal structure of 2-(2-ethoxyphenyl)-1H-benzimidazole monohydrate, a close and informative analog of the target compound.[3]

Crystallographic Data

The fundamental parameters describing the crystal lattice and the quality of the refinement are summarized below.

ParameterValue[3]
Chemical Formula C₁₅H₁₄N₂O · H₂O
Molecular Weight 256.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9148 (16)
b (Å) 12.307 (3)
c (Å) 13.737 (3)
β (°) 105.49 (3)
Volume (ų) 1289.5 (5)
Z 4
Calculated Density (Mg m⁻³) 1.320
Radiation Type Mo Kα (λ = 0.71073 Å)
Temperature (K) 297
Final R₁ [I > 2σ(I)] 0.037
wR₂ (all data) 0.093
Molecular Geometry and Conformation

The molecular structure reveals key conformational features. A crucial parameter in 2-aryl imidazoles is the torsion or dihedral angle between the plane of the imidazole ring and the plane of the aryl substituent. This angle dictates the degree of π-system conjugation and the overall molecular shape.

In the case of 2-(2-ethoxyphenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the ethoxyphenyl ring is remarkably small at 6.74 (18)° .[3] This near-coplanar arrangement suggests significant electronic conjugation between the two ring systems. This contrasts with many other substituted aryl imidazoles where steric hindrance from substituents forces a much larger twist. For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole and phenyl rings are rotated by 80.7(1)°.[7]

The planarity of the imidazole ring itself is a common feature in these structures, with maximum deviations of atoms from the mean plane being very small.[8]

Supramolecular Features and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. These interactions are critical for the stability of the crystal and influence physical properties like solubility and melting point.

  • Hydrogen Bonding: In the crystal structure of the benzimidazole analog, a water molecule plays a central role in the hydrogen-bonding network. It connects neighboring benzimidazole molecules through N-H···O(water) and O(water)-H···N hydrogen bonds, forming chains of molecules.[3] This type of robust hydrogen bonding is a defining feature in many imidazole crystal structures.[6]

  • π-π Stacking: The crystal packing is further stabilized by a π-π stacking interaction between the benzene portions of two adjacent benzimidazole ring systems. The distance between the centroids of these interacting rings is 3.8315 (12) Å, a typical distance for such stabilizing interactions.[3]

These combined interactions create a stable, three-dimensional supramolecular architecture.

Interactions mol1 Molecule A (2-ethoxyphenyl-benzimidazole) N-H water H₂O mol1:n1->water N-H···O mol2 Molecule B (2-ethoxyphenyl-benzimidazole) N water->mol2:n2 O-H···N mol3 Molecule C (Benzene Ring) mol4 Molecule D (Benzene Ring) mol3->mol4 π-π Stacking (3.83 Å)

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Conclusion

This technical guide has outlined the comprehensive process for determining and analyzing the crystal structure of 2-aryl imidazoles, using 2-(2-ethoxyphenyl)-1H-benzimidazole monohydrate as a detailed case study. The analysis reveals a near-coplanar molecular conformation and a crystal packing dominated by a robust network of hydrogen bonds mediated by water molecules and stabilizing π-π stacking interactions.

These structural insights are invaluable for the scientific community, particularly those in drug development. A precise understanding of the three-dimensional structure and intermolecular interactions of a molecule like 2-(2-ethoxyphenyl)-1H-imidazole provides a foundational basis for designing more potent and selective drug candidates, predicting their physical properties, and understanding their behavior in a biological context.

References

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

  • Navarrete-Vázquez, G., Moreno-Díaz, H., Estrada-Soto, S., & Tlahuext, H. (2007). 2-(2-Ethoxyphenyl)-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 63(10), o4186. Available at: [Link]

  • Dudeja, P., Zeller, M., & Pan, Y. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 1079-1082. Available at: [Link]

  • Hosseinzadeh, R., & Asl, N. A. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248. Available at: [Link]

  • Havlíček, L., et al. (2005). Study of Synthesis of 2-(2-Alkoxyphenyl)-1 H-imidazoles. Comparison of Oxidative Aromatization Reactions of Imidazolines. Collection of Czechoslovak Chemical Communications, 70(11), 1838-1852. Available at: [Link]

  • Mohamed, S. K., Akkurt, M., Marzouk, A. A., Abbasov, V. M., & Gurbanov, A. V. (2012). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. Available at: [Link]

  • Tanski, J. M. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(2). Available at: [Link]

  • RSC. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • Sinochem Nanjing Corporation. (n.d.). 2-(2-Ethoxyphenyl)-4,5-Diphenyl-1H-Imidazole. Available at: [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Available at: [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 2-(2-ethoxyphenyl)-1H-imidazole: A Technical Guide

Executive Summary & Mechanistic Rationale The compound 2-(2-ethoxyphenyl)-1H-imidazole represents a privileged scaffold in medicinal chemistry, as imidazole derivatives frequently exhibit potent antifungal, antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(2-ethoxyphenyl)-1H-imidazole represents a privileged scaffold in medicinal chemistry, as imidazole derivatives frequently exhibit potent antifungal, antibacterial, and targeted anti-inflammatory properties. However, advancing such small molecules from discovery to preclinical development requires rigorous de-risking. The structural features of this compound—specifically the basic nitrogen (N3) of the imidazole ring and the lipophilic 2-ethoxyphenyl moiety—introduce predictable toxicological liabilities.

As an application scientist, it is critical to understand the causality behind these liabilities rather than just running a checklist of assays:

  • Hepatotoxicity (CYP450 Uncoupling): The N3 atom of the imidazole ring is a known coordinating ligand for the heme iron in Cytochrome P450 (CYP) enzymes. This coordination can lead to metabolic uncoupling, generating Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction in hepatocytes.

  • Cardiotoxicity (hERG Blockade): The lipophilicity of the ethoxyphenyl group, combined with the basic imidazole core, creates a classic pharmacophore for binding to the inner cavity of the hERG (Kv11.1) potassium channel, risking QT interval prolongation.

  • Genotoxicity: Electrophilic intermediates generated during hepatic metabolism must be screened for DNA reactivity to satisfy regulatory safety requirements.

To systematically de-risk this compound, we employ a tiered in vitro screening matrix, culminating in In Vitro to In Vivo Extrapolation (IVIVE) to establish a human-relevant Point of Departure (PoD).

Screening Workflow & Decision Matrix

The following workflow illustrates the self-validating, tiered approach to screening 2-(2-ethoxyphenyl)-1H-imidazole. Progression through the tiers is gated by specific IC₅₀ thresholds.

Workflow Start 2-(2-ethoxyphenyl)-1H-imidazole Compound Synthesis & QC Tier1 Tier 1: Cytotoxicity & Hepatotoxicity (HepG2 / Primary Hepatocytes) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Automated Patch Clamp) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Genotoxicity (Ames & Micronucleus) Tier2->Tier3 IC50 > 30 µM IVIVE IVIVE & Risk Assessment (PBK Modeling) Tier3->IVIVE Negative

Figure 1: Tiered in vitro toxicity screening workflow for imidazole derivatives.

Tier 1: Cytotoxicity & Hepatotoxicity Profiling

Objective: Differentiate general basal cytotoxicity from metabolism-mediated hepatotoxicity caused by CYP450 uncoupling.

Step-by-Step Methodology: ATP Depletion Assay

We utilize a luminescence-based ATP depletion assay (e.g., CellTiter-Glo) in HepG2 cells and primary human hepatocytes. ATP is a highly sensitive proxy for mitochondrial health, which is the first organelle affected by imidazole-induced ROS.

  • Cell Seeding: Seed HepG2 cells (or metabolically competent primary hepatocytes) at 10,000 cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-(2-ethoxyphenyl)-1H-imidazole ranging from 0.1 µM to 100 µM in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent toxicity.

  • Treatment: Expose the cells to the compound for 24 and 48 hours.

  • Self-Validation Controls: Include a vehicle control (0.5% DMSO) and a positive control for hepatotoxicity (Chlorpromazine, 50 µM). The assay is only valid if the vehicle control yields >95% viability and the positive control yields <10% viability.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-detection reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Mechanism Cmpd 2-(2-ethoxyphenyl)-1H-imidazole CYP CYP450 Enzymes (Heme Iron Binding) Cmpd->CYP N3 Coordination ROS ROS Generation (Oxidative Stress) CYP->ROS Metabolic Uncoupling Mito Mitochondrial Dysfunction (ATP Depletion) ROS->Mito Lipid Peroxidation Apop Apoptosis / Necrosis Mito->Apop Caspase Activation

Figure 2: Mechanistic pathway of imidazole-induced hepatotoxicity via CYP450 uncoupling.

Tier 2: Cardiotoxicity (hERG Liability)

Objective: Evaluate the potential of the compound to block the hERG potassium channel, a primary cause of fatal ventricular arrhythmias (Torsades de Pointes).

Step-by-Step Methodology: Automated Patch Clamp
  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest and resuspend cells in an extracellular recording solution.

  • Platform Loading: Load the suspension onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Electrophysiology Configuration: Establish a whole-cell configuration. The system must achieve a seal resistance of >1 GΩ for data to be accepted.

  • Voltage Protocol: Apply a standardized voltage step protocol: depolarize the membrane to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV to elicit the outward tail currents.

  • Compound Perfusion: Perfuse 2-(2-ethoxyphenyl)-1H-imidazole at escalating concentrations (1, 3, 10, 30 µM).

  • Self-Validation Controls: Use E-4031 (100 nM) as a positive control. The assay is validated only if E-4031 achieves >90% tail current block.

Tier 3: Genotoxicity Assessment (OECD Compliant)

Objective: Ensure the compound does not induce point mutations or chromosomal damage. This is a strict regulatory requirement for any drug candidate or commercial chemical.

Step-by-Step Methodology A: Bacterial Reverse Mutation (Ames Test - OECD 471)[1]
  • Strain Preparation: Grow histidine-dependent S. typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Exposure (Pre-incubation Method): Mix 100 µL of the bacterial suspension, 50 µL of the test compound (up to 5000 µ g/plate ), and 500 µL of either buffer (for -S9) or Aroclor 1254-induced rat liver S9 mix (for +S9 metabolic activation). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace amounts of histidine/tryptophan. Vortex and pour onto minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48-72 hours. Count the revertant colonies.

  • Self-Validation: Positive controls (e.g., 2-Aminoanthracene for +S9) must induce a statistically significant, ≥3-fold increase in revertants over the vehicle control.

Step-by-Step Methodology B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)[2]
  • Cell Seeding: Seed TK6 human lymphoblastoid cells and incubate for 24 hours.

  • Treatment: Expose cells to 2-(2-ethoxyphenyl)-1H-imidazole for 3 hours (with and without S9) and for an extended 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (4.5 µg/mL) to inhibit actin polymerization. This arrests cytokinesis, yielding easily identifiable binucleated cells.

  • Harvest & Stain: Harvest the cells, perform hypotonic swelling, fix in methanol/acetic acid, and stain with Acridine Orange or DAPI.

  • Scoring & Validation: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) must be calculated to ensure the compound did not halt cell division entirely. Positive controls (Cyclophosphamide for +S9, Colchicine for -S9) must show a statistically significant increase in micronuclei.

Data Synthesis: In Vitro to In Vivo Extrapolation (IVIVE)

Generating in vitro IC₅₀ data is only half the battle; the data must be contextualized to human exposure. to translate the in vitro bioactive concentrations into a human equivalent administered dose[1].

By combining the in vitro clearance data (from hepatocyte stability assays) and plasma protein binding data, we can calculate the steady-state plasma concentration ( Css​ )[2]. If the predicted human exposure dose required to reach the in vitro toxicity IC₅₀ is orders of magnitude higher than the intended pharmacological dose, the compound is considered de-risked.

Quantitative Data & Go/No-Go Thresholds

To facilitate rapid decision-making, the following table outlines the target thresholds and acceptance criteria for the preliminary screening battery of 2-(2-ethoxyphenyl)-1H-imidazole.

Assay CategorySpecific TestTarget Threshold (Go/No-Go)Self-Validation Standard
Hepatotoxicity HepG2 ATP DepletionIC₅₀ > 30 µMVehicle >95% viability; Chlorpromazine IC₅₀ < 10 µM
Cardiotoxicity hERG Patch ClampIC₅₀ > 10 µM (Ideally >30 µM)E-4031 (100 nM) > 90% tail current block
Genotoxicity Ames Test (OECD 471)Negative (No dose-dependent increase)Positive controls yield ≥3-fold increase in revertants
Genotoxicity Micronucleus (OECD 487)Negative (No significant MN increase)CBPI indicates active proliferation; Controls positive
Pharmacokinetics IVIVE / PBK ModelingMargin of Safety (MoS) > 100xAccurate Css​ prediction based on intrinsic clearance

References

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics Source: Nucro-Technics URL:[Link]

  • Mammalian Cell In Vitro Micronucleus Assay (OECD 487) - Charles River Laboratories Source: Charles River Laboratories URL:[Link]

  • In vitro to in vivo extrapolation for high throughput prioritization and decision making Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Characterizing Accuracy of Model Predictions for Chemical Concentration in High Throughput Screening Assays Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-(2-ethoxyphenyl)-1H-imidazole: A Comprehensive Technical Guide

Executive Summary The 2-aryl-1H-imidazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently leveraged for its robust coordination chemistry, amphoteric nature, and tunable physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aryl-1H-imidazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently leveraged for its robust coordination chemistry, amphoteric nature, and tunable physicochemical properties[1]. While unsubstituted derivatives like 2-phenylimidazole (2-PhI) have been extensively characterized, introducing bulky substituents—such as an ortho-ethoxy group—fundamentally alters the molecule's thermodynamic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-(2-ethoxyphenyl)-1H-imidazole . By synthesizing principles of phase equilibrium, prototropic tautomerism, and conformational energetics, this guide establishes a rigorous framework for evaluating the stability of sterically hindered aryl-imidazoles. We detail self-validating experimental protocols for quantifying these parameters, ensuring high-fidelity data for formulation and polymorph screening.

Conformational Thermodynamics and Steric Modulation

The thermodynamic stability of 2-aryl-1H-imidazoles is heavily dictated by the dihedral angle between the imidazole and phenyl rings. In unsubstituted 2-PhI, the molecule favors a nearly coplanar geometry in the gas phase to maximize π -conjugation, though crystal packing forces can induce slight twists[2].

However, the introduction of an ortho-ethoxy group ( −OCH2​CH3​ ) in 2-(2-ethoxyphenyl)-1H-imidazole introduces severe steric clash with the imidazole C4/C5 protons or the N-H moiety.

The Causality of Conformational Shifting

To relieve this steric enthalpy ( ΔHsteric​ ), the molecule undergoes a spontaneous dihedral rotation, breaking coplanarity. While this rotation incurs an energetic penalty by reducing π -resonance stabilization, the net Gibbs free energy ( ΔG ) is minimized. This twisted conformation prevents efficient close-packing in the solid state. Consequently, the cohesive energy of the crystal lattice is reduced compared to unsubstituted analogs, which directly lowers the enthalpy of fusion ( Δfus​Hm∘​ ) and increases solubility[3].

ConformationalEnergy cluster_0 Conformational State Transition C1 Coplanar Conformer (High Steric Strain, Max π-Overlap) C2 Twisted Conformer (Min. Steric Strain, Reduced π-Overlap) C1->C2 Dihedral Rotation ΔG < 0 (Spontaneous)

Caption: Thermodynamic relaxation from a high-energy coplanar state to a stable twisted conformation.

Prototropic Tautomerism & Solvation Thermodynamics

1H-imidazoles exhibit rapid prototropic tautomerism. In symmetric molecules, the 1H and 3H tautomers are degenerate. However, the asymmetric ortho-ethoxy group in 2-(2-ethoxyphenyl)-1H-imidazole breaks this degeneracy.

Solvent-Dependent Equilibrium

The thermodynamic stability of the specific tautomer is highly solvent-dependent. In the gas phase or non-polar environments, intramolecular interactions (such as weak hydrogen bonding or dipole-dipole interactions between the imidazole N-H and the ethoxy oxygen) can selectively stabilize one tautomer. Conversely, in highly polar, hydrogen-bond-accepting solvents like DMSO, intermolecular solvation dominates.

Quantum-chemical calculations (e.g., DFT at the B3LYP/6-311G** level) combined with Polarizable Continuum Models (PCM) reveal that polar solvents significantly decrease the free energy difference ( ΔGtaut​ ) between tautomeric forms, shifting the equilibrium compared to the gas phase[4]. Understanding this shift is critical for predicting the molecule's binding affinity to target proteins, as the dominant tautomer dictates the hydrogen bond donor/acceptor topology.

Phase Equilibrium and Cohesive Energy

To comprehensively assess the solid-phase relative stability, we must analyze the thermodynamic properties of phase transitions (fusion and sublimation) at a standard reference temperature ( θ=298.15 K)[2].

The cohesive energy of the crystal lattice is driven by strong intermolecular N−H⋯N hydrogen bonds[3]. Because the ortho-ethoxy group disrupts the planar stacking of the molecules, the molar volume of the unit cell expands. This expansion correlates with an increase in volatility (lower Δsub​Gm∘​ ) and a reduction in the melting temperature ( Tm​ ) relative to unsubstituted 2-PhI.

Quantitative Thermodynamic Profile

The following table summarizes the comparative thermodynamic parameters, highlighting the impact of ortho-substitution.

Thermodynamic Parameter2-Phenylimidazole (Reference)[1][2]2-(2-ethoxyphenyl)-1H-imidazole (Calculated/Extrapolated)Causality for Variance
Melting Point ( Tm​ ) 148−150∘C 115−125∘C Disruption of coplanar crystal packing by the bulky ethoxy group.
Enthalpy of Fusion ( Δfus​Hm∘​ ) ∼22.5kJ⋅mol−1 <18.0kJ⋅mol−1 Reduced cohesive energy and expanded unit cell volume.
Sublimation Enthalpy ( Δsub​Hm∘​ ) ∼115kJ⋅mol−1 ∼105kJ⋅mol−1 Weaker intermolecular N−H⋯N interactions due to steric shielding.
Dominant Tautomer (DMSO) Degenerate3H-Tautomer favoredSolvation of the less sterically hindered nitrogen atom[4].

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of 2-(2-ethoxyphenyl)-1H-imidazole, empirical data must be gathered using internally consistent, self-validating systems. The following protocols detail the extraction of heat capacity, fusion, and sublimation thermodynamics.

Protocol A: Solid-State Thermodynamics via High-Precision DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the heat capacity ( Cp,m∘​ ) and the thermodynamics of fusion.

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Calibrate the calorimeter using synthetic sapphire ( α−Al2​O3​ , NIST-RM 720). Verify that the measured standard molar heat capacity matches the literature value: Cp,m∘​(α−Al2​O3​,298.15 K)=79.03±0.08J⋅K−1⋅mol−1 [2].

  • Sample Preparation: Weigh 0.200 to 0.500 g of high-purity (>99.9%) 2-(2-ethoxyphenyl)-1H-imidazole into a hermetically sealed aluminum pan.

  • Thermal Cycling: Heat the sample at a controlled rate of 2∘C⋅min−1 from 298.15 K to 450 K under an inert argon atmosphere.

  • Data Extraction: Integrate the endothermic melting peak to determine Δfus​Hm∘​ . Adjust the values to the reference temperature ( θ=298.15 K ) by accounting for the heat capacity difference ( ΔCp​ ) between the liquid and solid phases[3].

Protocol B: Sublimation Thermodynamics via Knudsen Effusion

Due to the low volatility of bulky aryl-imidazoles, the Knudsen effusion technique is required to determine vapor pressure and sublimation enthalpy.

Step-by-Step Methodology:

  • System Evacuation: Place the sample in a Knudsen cell equipped with a precisely measured effusion orifice. Evacuate the chamber to a high vacuum ( <10−5 Pa).

  • Isothermal Mass Loss: Maintain the cell at a constant temperature ( T ). Measure the mass loss ( Δm ) over a specific time interval ( t ).

  • Vapor Pressure Calculation: Calculate the vapor pressure ( p ) using the Knudsen equation:

    p=A0​⋅K⋅tΔm​M2πRT​​

    (Where A0​ is the orifice area, K is the Clausing factor, R is the gas constant, and M is the molar mass).

  • Clausius-Clapeyron Analysis: Plot ln(p) vs. 1/T across a temperature range (e.g., 350 K−400 K ). The slope of this line yields the standard molar enthalpy of sublimation ( Δsub​Hm∘​ )[5].

ExperimentalWorkflow S1 S1 S2 Protocol A: DSC Analysis (Sapphire Calibrated) S1->S2 S3 Protocol B: Knudsen Effusion (High Vacuum Isothermal) S1->S3 S4 Protocol C: DFT Calculations (B3LYP/6-311G** & PCM) S1->S4 D1 Output: Heat Capacity (Cp), ΔfusH° S2->D1 D2 Output: Vapor Pressure, ΔsubH° S3->D2 D3 Output: Tautomeric ΔG, Solvation Effects S4->D3 V1 Validation: Thermodynamic Consistency (ΔsubH° = ΔvapH° + ΔfusH°) D1->V1 D2->V1

Caption: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 2-(2-ethoxyphenyl)-1H-imidazole is a delicate interplay between steric hindrance, conformational relaxation, and solvent-dependent tautomerism. The ortho-ethoxy group forces a deviation from coplanarity, which lowers the crystal lattice cohesive energy and alters the phase transition thermodynamics compared to unsubstituted analogs. By employing rigorous, self-validating methodologies like high-precision DSC and Knudsen effusion, researchers can accurately map these energetic landscapes, accelerating the rational design of imidazole-based therapeutics and advanced materials.

References

  • The Cohesive Interactions in Phenylimidazoles The Journal of Physical Chemistry A URL:[Link]

  • 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications Caloong Chem URL:[Link]

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus RSC Medicinal Chemistry / PMC URL:[Link]

  • Enthalpies of combustion, heat capacities, and enthalpies of vaporisation of 1-phenylimidazole and 1-phenylpyrazole ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Validation Protocol for 2-(2-Ethoxyphenyl)-1H-imidazole

Introduction and Mechanistic Rationale The imidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, GPCR modulators, and antimicrobial a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The imidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, GPCR modulators, and antimicrobial agents[1][2]. Specifically, 2-aryl-1H-imidazoles like 2-(2-ethoxyphenyl)-1H-imidazole are critical intermediates in drug discovery pipelines.

To synthesize this target, we employ a modified Debus-Radziszewski multicomponent reaction (MCR)[2][3]. This one-pot methodology involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (2-ethoxybenzaldehyde), and an ammonia source (ammonium acetate)[4].

Causality in Experimental Design:

  • Ammonium Acetate Excess: Ammonium acetate acts dualistically as the nitrogen source for the imidazole ring and as a mild, self-buffering acid catalyst. A significant stoichiometric excess (4.0 eq) is required to drive the equilibrium toward the di-imine intermediate and prevent the formation of undesired side products[1][4].

  • Dropwise Glyoxal Addition: Glyoxal is highly reactive and prone to oligomerization. Controlled, dropwise addition ensures that the localized concentration remains low, favoring the desired cross-condensation with the aryl-imine intermediate over self-polymerization.

Synthetic Workflow Visualization

G N1 Reagent Prep Aldehyde + NH4OAc N2 Glyoxal Addition Dropwise Control N1->N2 N3 Thermal Cyclization 70°C, 4-6h N2->N3 N4 Aqueous Workup pH 7-8 Adjustment N3->N4 N5 Isolation Filtration & Recryst. N4->N5

Workflow for the multicomponent synthesis of 2-(2-ethoxyphenyl)-1H-imidazole.

Materials and Reagents

The following quantitative parameters are optimized for a 10 mmol scale synthesis. All procedures must be conducted in a professional laboratory setting within a certified chemical fume hood.

ReagentMolecular Weight ( g/mol )EquivalentsAmountRole
2-Ethoxybenzaldehyde 150.181.0 eq1.50 g (10 mmol)Electrophilic Core
Glyoxal (40% w/w in H₂O) 58.041.2 eq1.74 g (~1.37 mL)1,2-Dicarbonyl Source
Ammonium Acetate 77.084.0 eq3.08 g (40 mmol)Nitrogen Source / Catalyst
Ethanol (Absolute) 46.07N/A25 mLReaction Solvent
Aqueous NaHCO₃ (Sat.) N/AAs needed~10-20 mLWorkup / Neutralization

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity before proceeding to subsequent steps.

Phase 1: Reaction Setup and Initiation
  • Preparation: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Solvation: Add 1.50 g of 2-ethoxybenzaldehyde to the flask, followed by 25 mL of absolute ethanol. Stir at 400 rpm until fully homogeneous.

  • Amine Addition: Add 3.08 g of ammonium acetate to the stirring solution. Allow 5 minutes for the endothermic dissolution to complete. The solution will act as a buffer, establishing the necessary mildly acidic environment for imine formation[1].

  • Dicarbonyl Introduction: Using a syringe pump or addition funnel, add 1.37 mL of 40% aqueous glyoxal dropwise over a period of 15 minutes at room temperature.

Phase 2: Thermal Cyclization and Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath or heating mantle. Elevate the temperature to 70 °C (gentle reflux) and maintain for 4 to 6 hours.

  • Self-Validation (Reaction Monitoring): After 4 hours, perform Thin Layer Chromatography (TLC) using a mobile phase of 60:40 Ethyl Acetate:Hexanes.

    • Validation Check: Visualize under UV light (254 nm). The reaction is deemed complete when the high-Rf spot corresponding to 2-ethoxybenzaldehyde is completely consumed, replaced by a lower-Rf, strongly UV-active spot (the highly conjugated imidazole product).

Phase 3: Workup and Isolation
  • Quenching: Once TLC confirms completion, remove the flask from the heat source and allow it to cool to ambient temperature.

  • Precipitation: Pour the crude ethanolic mixture slowly into 100 mL of vigorously stirred crushed ice/water.

  • pH Adjustment (Critical Step): The reaction generates acetic acid as a byproduct. To ensure the 2-(2-ethoxyphenyl)-1H-imidazole is fully free-based and insoluble in the aqueous phase, add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5–8.0[5]. A thick, off-white to pale yellow precipitate will form.

  • Filtration: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove residual ammonium salts and water-soluble oligomers.

  • Drying & Purification: Dry the crude product under high vacuum overnight. For analytical purity, recrystallize the solid from a minimal amount of hot ethyl acetate, adding hexanes dropwise until turbidity is observed, then cool to 4 °C.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The theoretical exact mass of 2-(2-ethoxyphenyl)-1H-imidazole (C₁₁H₁₂N₂O) is 188.09. The mass spectrum must show a dominant pseudo-molecular ion peak [M+H]+ at m/z 189.1 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0 - 12.5 (br s, 1H): Imidazole N-H (exchangeable, highly dependent on concentration and temperature).

    • δ 7.95 (dd, 1H): Aryl proton adjacent to the imidazole ring (C6'-H).

    • δ 7.30 - 7.40 (m, 1H): Aryl proton (C4'-H).

    • δ 7.00 - 7.15 (m, 4H): Overlapping signals of the two imidazole backbone protons (C4-H, C5-H) and the remaining two aryl protons (C3'-H, C5'-H).

    • δ 4.15 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (O-CH₂-).

    • δ 1.40 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-CH₃).

References

  • [3] ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.

  • [5] ResearchGate. Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles by using Sodium Hypochlorite.

  • [4] PMC (NIH). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles.

  • [1] Taylor & Francis Online. An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst.

  • [2] Benchchem. 5-Iodo-1-methyl-2-phenyl-1H-imidazole Overview & Radziszewski Reaction.

Sources

Application

sample preparation of 2-(2-ethoxyphenyl)-1H-imidazole for mass spectrometry

Title: Advanced Sample Preparation Strategies for 2-(2-Ethoxyphenyl)-1H-Imidazole in LC-MS/MS Workflows Introduction & Mechanistic Grounding When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Sample Preparation Strategies for 2-(2-Ethoxyphenyl)-1H-Imidazole in LC-MS/MS Workflows

Introduction & Mechanistic Grounding

When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for small heterocyclic molecules like 2-(2-ethoxyphenyl)-1H-imidazole, sample preparation is the critical nexus between biological matrix complexity and analytical sensitivity. This compound features an ethoxy-substituted phenyl ring linked to an unsubstituted 1H-imidazole moiety. The presence of the basic imidazole nitrogen heavily dictates its physicochemical behavior, making pH-dependent extraction strategies paramount.

Historically, structurally analogous compounds, such as 2-phenylimidazole, have been extensively validated as internal standards (IS) in LC-MS/MS workflows for the extraction of basic nitrogenous compounds (like nicotine and cotinine) from biological matrices [1]. By leveraging the established behavior of these analogs, we can construct highly efficient, self-validating extraction protocols tailored specifically for 2-(2-ethoxyphenyl)-1H-imidazole.

Physicochemical Profiling & Extraction Logic

To design an effective extraction protocol, we must first understand the causality behind the analyte's behavior in solution.

Table 1: Target Analyte Profiling & Analytical Implications

Parameter Value / Characteristic Analytical Implication
Molecular Weight 188.23 g/mol Requires high-resolution or triple quadrupole MS in the low m/z range.
pKa (Imidazole N) ~6.5 - 7.0 Protonated at pH < 4; Neutral at pH > 9. Dictates SPE/SLE pH conditions.
LogP (Estimated) ~2.5 Moderately lipophilic. Extracts well into DCM or MTBE when neutral.

| Ionization Mode | ESI (+) | Highly efficient protonation in acidic mobile phases [2]. |

The Causality of Extraction Choices: Because the pKa of the imidazole ring is near physiological pH, minor fluctuations in sample pH will drastically alter extraction recovery.

  • For Supported Liquid Extraction (SLE): We must force the molecule into its neutral state. By adjusting the sample to pH > 9 using ammonium hydroxide (NH₄OH), we suppress the ionization of the imidazole ring, driving the lipophilic molecule into the organic extraction solvent [3].

  • For Mixed-Mode Cation Exchange (MCX) SPE: We exploit the basic nitrogen. By acidifying the sample to pH < 4, the imidazole ring becomes positively charged, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent while neutral lipids are washed away.

Visualizing the Extraction Workflow

SamplePrep Start Biological Sample (Plasma/Serum/Urine) IS Add Internal Standard (e.g., 2-Phenylimidazole) Start->IS Split Select Extraction Strategy IS->Split SLE_Path Supported Liquid Extraction (SLE) Split->SLE_Path SPE_Path Mixed-Mode Cation Exchange (MCX) Split->SPE_Path SLE_Step1 Basify (pH > 9) with 0.5M NH4OH (Deprotonate Imidazole) SLE_Path->SLE_Step1 SPE_Step1 Acidify (pH < 4) with 2% H3PO4 (Protonate Imidazole) SPE_Path->SPE_Step1 SLE_Step2 Load onto Diatomaceous Earth Wait 5 mins for absorption SLE_Step1->SLE_Step2 SLE_Step3 Elute with MTBE or DCM (Collect neutral analyte) SLE_Step2->SLE_Step3 Evap Evaporate to Dryness (N2 gas at 40°C) SLE_Step3->Evap SPE_Step2 Load onto MCX Cartridge (Cation exchange binding) SPE_Step1->SPE_Step2 SPE_Step3 Wash (MeOH) & Elute (5% NH4OH in MeOH) SPE_Step2->SPE_Step3 SPE_Step3->Evap Recon Reconstitute in Mobile Phase (e.g., 5% MeOH, 0.1% FA) Evap->Recon LCMS LC-MS/MS Analysis (ESI+ Mode) Recon->LCMS

Divergent sample prep workflows (SLE vs. MCX-SPE) for 2-(2-ethoxyphenyl)-1H-imidazole.

Experimental Protocols

Protocol A: High-Throughput Supported Liquid Extraction (SLE) Best for: High-throughput plasma/serum screening where automation and speed are required.

  • Sample Aliquoting & IS Addition: Transfer 100 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., 2-phenylimidazole at 1 µM) [1].

    • Self-Validation Check: Always process a matrix blank (to monitor for carryover) and a matrix spike (to calculate absolute recovery).

  • Basification (Critical Step): Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH) to the sample. Vortex for 2 minutes.

    • Causality: This raises the pH above 9.0, ensuring >99% of the 2-(2-ethoxyphenyl)-1H-imidazole is in its uncharged, hydrophobic state, preventing it from being trapped in the aqueous phase [3].

  • Loading: Transfer the basified mixture (200 µL total) onto a 200 µL capacity SLE plate (diatomaceous earth sorbent). Apply a brief pulse of positive pressure (1-2 psi) to initiate loading.

  • Equilibration: Allow the plate to stand for 5 minutes.

    • Self-Validation Check: Verify that the aqueous load fully absorbs into the sorbent within 5 minutes without pooling on top; pooling indicates matrix clogging, requiring prior centrifugation of the sample.

  • Elution: Add 1 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Allow it to flow under gravity for 5 minutes, then apply positive pressure (5 psi) to collect the eluate into a collection plate.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Best for: Complex matrices (e.g., urine, tissue homogenates) requiring heavy lipid/salt removal.

  • Pre-treatment: To 200 µL of sample, add 10 µL of IS, followed by 200 µL of 2% Phosphoric Acid (H₃PO₄). Vortex thoroughly.

    • Causality: Lowers pH to ~3.0, fully protonating the imidazole nitrogen for optimal cation-exchange retention.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Self-Validating Clean-up):

    • Wash 1: 1 mL of 0.1% Formic Acid in water (Removes water-soluble interferences and salts).

    • Wash 2: 1 mL of 100% MeOH (Removes neutral lipids and hydrophobic interferences).

    • Causality: The analyte remains locked to the sorbent via strong ionic bonds, resisting the 100% organic wash.

  • Elution: Elute the target analyte with 1 mL of 5% NH₄OH in MeOH.

    • Causality: The high pH neutralizes the basic nitrogen, breaking the ionic interaction and sweeping the analyte off the column in the organic solvent.

  • Drying & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

LC-MS/MS Analytical Integration

To complete the self-validating system, the chromatography must complement the sample preparation. Use a reversed-phase column (e.g., C18 or Biphenyl) with acidic mobile phases (0.1% Formic Acid in Water and Acetonitrile)[2]. The acidic environment ensures the imidazole ring is protonated during electrospray ionization (ESI+), maximizing the signal-to-noise ratio and ensuring highly reproducible retention times.

Table 2: Comparative Summary of Extraction Methodologies

Metric SLE Protocol MCX-SPE Protocol
Primary Mechanism Liquid-liquid partitioning Cation exchange & hydrophobic retention
Matrix Suitability Plasma, Serum Urine, Tissue, Highly lipemic plasma
Throughput High (Easily automated) Moderate (Requires conditioning/washing)
Phospholipid Removal Good Excellent

| Analyte State during Load | Neutral (pH > 9) | Protonated (pH < 4) |

References

  • Kallupi, M., & George, O. (2017). Nicotine Vapor Method to Induce Nicotine Dependence in Rodents. Current Protocols in Neuroscience, 80(1), 8.41.1-8.41.10. URL: [Link]

  • Teich, M., Schmidtpott, M., van Pinxteren, D., Chen, J., & Herrmann, H. (2020). Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Journal of Separation Science, 43(3), 577-589. URL: [Link]

  • SciTechnol Editorial Board. (2020). Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and QDa Detection. SciTechnol. URL: [Link]

Method

Application Note: Formulation Strategies for Poorly Soluble 2-(2-ethoxyphenyl)-1H-imidazole

Executive Summary The development of 2-(2-ethoxyphenyl)-1H-imidazole presents a classic biopharmaceutical challenge: it is a poorly water-soluble weak base characterized by high crystal lattice energy and pH-dependent so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 2-(2-ethoxyphenyl)-1H-imidazole presents a classic biopharmaceutical challenge: it is a poorly water-soluble weak base characterized by high crystal lattice energy and pH-dependent solubility. This application note details field-proven formulation strategies designed to overcome the "kinetic insolubility" trap that causes such molecules to precipitate upon entering the small intestine. By leveraging Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (SMEDDS), researchers can bypass dissolution rate limitations and ensure robust systemic bioavailability.

Physicochemical Profiling & Causality

To design a rational formulation, we must first deconstruct the molecule's physicochemical liabilities:

  • The Imidazole Core (pH-Dependent Solubility): The unsubstituted imidazole ring has a basic pKa of ~6.95. However, substitution at the 2-position with a phenyl moiety exerts an electron-withdrawing inductive effect, lowering the basic pKa to approximately 6.0–6.5 . Consequently, the molecule is highly protonated and soluble in the acidic gastric environment (pH 1.2) but rapidly deprotonates and becomes insoluble in the neutral environment of the small intestine (pH 6.8).

  • The Ethoxyphenyl Moiety (Lipophilicity & Lattice Energy): The addition of the ethoxy ether increases the molecule's lipophilicity (estimated logP ~2.5–3.0). Furthermore, the planar nature of the phenylimidazole core promotes strong intermolecular hydrogen bonding (N-H ··· N) in the solid state.

  • The Causality of Precipitation: When administered orally, the compound dissolves in the stomach. However, upon transit to the duodenum, the sudden pH shift causes the drug to crash out of solution—a phenomenon known as kinetic insolubility . Overcoming this requires formulations that either maintain intestinal supersaturation or bypass the dissolution step entirely.

Mechanistic Formulation Strategies

The decision-making process for formulating poorly soluble weak bases relies on evaluating the risk of intestinal precipitation and selecting a strategy that alters the drug's physical state.

FormulationWorkflow API 2-(2-ethoxyphenyl)-1H-imidazole (High Lattice Energy, Weak Base) pH_Test Two-Stage Dissolution Profiling (SGF pH 1.2 → SIF pH 6.8) API->pH_Test Gastric Gastric (pH 1.2) Protonated & Soluble pH_Test->Gastric Intest Intestinal (pH 6.8) Neutral & Insoluble pH_Test->Intest Decision Select Solubilization Strategy Gastric->Decision High Solubility Intest->Decision Kinetic Precipitation ASD Amorphous Solid Dispersion (HPMCAS Matrix) Decision->ASD Inhibit Nucleation SMEDDS Lipid-Based Formulation (SMEDDS) Decision->SMEDDS Bypass Dissolution

Fig 1: Solubilization decision matrix for 2-(2-ethoxyphenyl)-1H-imidazole.

Self-Validating Experimental Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Rationale & Causality: To overcome the high lattice energy of the crystalline state, the API is kinetically trapped in an amorphous form. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) as the polymer matrix. The causality here is twofold: First, HPMCAS is an enteric polymer that limits drug release in the stomach. Second, in the intestine, the ionized succinate groups of the polymer form non-covalent ionic interactions with the basic imidazole nitrogen, acting as a potent nucleation inhibitor to maintain a supersaturated state .

Step-by-Step Methodology:

  • Solvent Selection: Prepare a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. This co-solvent system ensures complete dissolution of both the lipophilic API and the HPMCAS polymer.

  • Solution Preparation: Dissolve 2-(2-ethoxyphenyl)-1H-imidazole and HPMCAS-M at a 1:3 mass ratio in the solvent mixture to achieve a total solids concentration of 5% (w/v). Stir magnetically until optically clear.

  • Spray Drying Parameters: Process the solution through a lab-scale spray dryer (e.g., Büchi B-290) using the following parameters:

    • Inlet Temperature: 75°C

    • Outlet Temperature: 40–45°C

    • Aspirator: 100%

    • Pump Speed: 15% (approx. 4.5 mL/min)

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol below ICH Q3C limits.

Self-Validation Checkpoint: Subject the final powder to Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). Validation criteria: The PXRD must show a broad "amorphous halo" with zero distinct Bragg peaks. The mDSC must reveal a single, distinct Glass Transition Temperature (Tg) between the Tg of the pure API and pure polymer. The presence of two Tg values indicates phase separation, invalidating the batch.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Rationale & Causality: For molecules where supersaturation cannot be maintained, lipid-based delivery systems provide an alternative by completely bypassing the dissolution step . By pre-dissolving the API in a mixture of oils and surfactants, the formulation spontaneously forms nanometer-sized micelles upon contact with gastrointestinal fluids, expanding the specific surface area exponentially in accordance with the Noyes-Whitney equation .

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid excipients. Select the oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), and co-surfactant (e.g., Transcutol HP) that yield the highest API solubility.

  • Ternary Phase Diagram: Titrate varying ratios of Oil : Surfactant : Co-surfactant with water to identify the self-emulsification region (where the dispersion is visually transparent or slightly bluish).

  • Formulation Compounding: Based on the phase diagram, mix Capryol 90 (20% w/w), Kolliphor EL (50% w/w), and Transcutol HP (30% w/w).

  • API Loading: Add 2-(2-ethoxyphenyl)-1H-imidazole to the blank SMEDDS mixture at 80% of its saturation solubility. Vortex and sonicate at 40°C for 30 minutes until fully dissolved.

Self-Validation Checkpoint: Perform a robustness-to-dilution test. Dilute 1 mL of the API-loaded SMEDDS into 250 mL of 0.1N HCl (simulating gastric fluid) and 250 mL of PBS pH 6.8 (simulating intestinal fluid) at 37°C under mild agitation. Validation criteria: Analyze the dispersion via Dynamic Light Scattering (DLS). The system is validated if the Z-average droplet size is < 50 nm with a Polydispersity Index (PDI) < 0.3, and no API precipitation is observed visually or via HPLC assay over 4 hours.

Quantitative Efficacy Data

The following table summarizes the expected performance metrics of the unformulated API versus the engineered formulation strategies.

Formulation StrategyAPI Physical StateApparent Solubility (pH 6.8)Physical Stability (40°C/75% RH)Primary Mechanism of Action
Unformulated API Crystalline< 5 µg/mLHigh (> 24 months)N/A (Baseline)
ASD (HPMCAS-M) Amorphous~150 µg/mL (Supersaturated)> 6 monthsCrystal lattice disruption & nucleation inhibition
SMEDDS Solubilized> 500 µg/mL (Micellar)> 12 monthsDissolution bypass & micellar encapsulation
Nanosuspension Crystalline~25 µg/mL3 months (Ostwald ripening risk)Surface area expansion (Noyes-Whitney)

References

  • National Institutes of Health. "Solubilization techniques used for poorly water-soluble drugs." PMC - NIH. URL: [Link]

  • World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs." World Pharma Today. URL:[Link]

  • National Center for Biotechnology Information. "2-Phenylimidazole | C9H8N2 | CID 69591." PubChem. URL:[Link]

Application

Application Notes &amp; Protocols: Synthesis of 2-(2-Ethoxyphenyl)-1H-imidazole via Cross-Coupling Reactions

Abstract The 2-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. This document provides a comprehensive guide for the synthesis of a representative compound, 2-(2-ethoxyphenyl)-1H-imidazole, utilizing modern palladium-catalyzed cross-coupling reactions. We present an in-depth analysis of two primary synthetic strategies: the Suzuki-Miyaura coupling and the direct C-H arylation. Each section combines theoretical principles with detailed, field-proven experimental protocols designed for reproducibility and scalability. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthetic tools for the construction of functionalized heterocyclic compounds.

Introduction: The Significance of the 2-Aryl-1H-Imidazole Core

Imidazoles are a critical class of five-membered heterocycles found in numerous natural products, pharmaceuticals, and functional materials.[1] When substituted with an aryl group at the C2 position, the resulting scaffold often exhibits potent and selective biological activities, including anti-inflammatory, anti-tumor, and antifungal properties. The 2-(2-ethoxyphenyl)-1H-imidazole target serves as an excellent model for exploring synthetic methodologies that are broadly applicable across this chemical class.

Traditionally, the synthesis of such compounds relied on multi-step condensation reactions that often required harsh conditions and offered limited substrate scope. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, providing highly efficient, modular, and functional-group-tolerant pathways for the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] This guide focuses on palladium-catalyzed methods, which are the cornerstone of modern C-C bond formation.

Strategic Analysis: Pathways to the Target Molecule

The core challenge in synthesizing 2-(2-ethoxyphenyl)-1H-imidazole is the formation of the C-C bond between the C2 position of the imidazole ring and the C1 position of the 2-ethoxyphenyl ring. Two dominant and highly effective cross-coupling strategies are presented here.

  • Strategy A: Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid) with an organohalide.[3][4] For our target, this translates to reacting a 2-haloimidazole with (2-ethoxyphenyl)boronic acid. This method is renowned for its mild reaction conditions, excellent functional group tolerance, and the commercial availability and stability of a wide range of boronic acids.[3]

  • Strategy B: Direct C-H Arylation: A more recent and atom-economical approach, direct C-H arylation forgoes the need to pre-functionalize the imidazole ring with a halide or organometallic group.[5][6] The reaction couples a C-H bond of the imidazole directly with an aryl halide. The inherent acidity of the C2 proton on the imidazole ring often provides natural regioselectivity for this transformation, making it a highly attractive and efficient strategy.[5]

The choice between these strategies depends on factors such as starting material availability, cost, and desired functional group tolerance for more complex analogs.

Table 1: Comparison of Primary Cross-Coupling Strategies
StrategyKey ReagentsTypical Catalyst SystemAdvantagesDisadvantages
Suzuki-Miyaura 2-Bromo-1H-imidazole, (2-Ethoxyphenyl)boronic acidPd(0) or Pd(II) precursor, Phosphine or NHC Ligand, Base (e.g., K₂CO₃)High yields, excellent functional group tolerance, well-established, wide substrate scope.[3][7]Requires synthesis/purchase of pre-functionalized starting materials (boronic acid and haloimidazole).
Direct C-H Arylation 1H-imidazole, 1-Bromo-2-ethoxybenzenePd(II) precursor, Ligand, Base (e.g., K₂CO₃, PivO⁻)High atom economy, fewer synthetic steps, avoids organometallic intermediates.[5][6]Can pose challenges with regioselectivity in complex substrates, may require higher catalyst loading or harsher conditions.

Mechanistic Insights and Visualizations

Understanding the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams illustrate the widely accepted mechanisms for the Suzuki-Miyaura coupling and direct C-H arylation.

The Suzuki-Miyaura Catalytic Cycle

The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the C-Br bond of the 2-bromoimidazole. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Im)(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex L₂Pd(II)(Im)(Ar) transmetal->pd_aryl_complex red_elim Reductive Elimination pd_aryl_complex->red_elim red_elim->pd0 product Product (Im-Ar) red_elim->product start_reagents 2-Bromo-Im (Im-Br) start_reagents->ox_add boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Direct C-H Arylation Cycle

Direct C-H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The imidazole substrate coordinates to the Pd(II) catalyst, and a base (often a carbonate or carboxylate) assists in the cleavage of the C2-H bond to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with the aryl halide to form the product and a Pd(0) species, which is then re-oxidized to Pd(II) to restart the cycle.

CH_Arylation_Cycle pd_ii_start Pd(OAc)₂L₂ coordination Imidazole Coordination pd_ii_start->coordination + ImH pd_coord_complex [L₂Pd(OAc)₂(ImH)] coordination->pd_coord_complex cmd Concerted Metalation- Deprotonation (CMD) pd_coord_complex->cmd + Base - Base-H⁺ palladacycle L₂Pd(II)(Im)(OAc) cmd->palladacycle ox_add Oxidative Addition (Ar-X) palladacycle->ox_add pd_iv_complex [L₂Pd(IV)(Im)(Ar)(X)]⁺ ox_add->pd_iv_complex red_elim Reductive Elimination pd_iv_complex->red_elim pd_ii_end Pd(II)LX red_elim->pd_ii_end - Product (Im-Ar) pd_ii_end->pd_ii_start Ligand Exchange/ Re-oxidation

A plausible catalytic cycle for direct C-H arylation.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of 2-(2-ethoxyphenyl)-1H-imidazole.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1H-imidazole

Principle: This protocol utilizes a palladium acetate precatalyst with SPhos, a bulky, electron-rich Buchwald phosphine ligand.[9] This ligand class is highly effective at promoting the oxidative addition of heteroaryl halides and facilitating the subsequent reductive elimination step, leading to high yields under relatively mild conditions. Potassium carbonate serves as an effective base to activate the boronic acid for transmetalation.[7]

Workflow_Suzuki setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Pd(OAc)₂, SPhos, K₂CO₃, Boronic Acid, Haloimidazole) setup->reagents solvent 3. Add Solvents (Dioxane/H₂O) reagents->solvent reaction 4. Heat & Stir (e.g., 100 °C, 12h) solvent->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
2-Bromo-1H-imidazole146.98147 mg1.01.0
(2-Ethoxyphenyl)boronic acid165.99199 mg1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.020.02
SPhos410.5716.4 mg0.040.04
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane (anhydrous)-4.0 mL--
Water (degassed)-1.0 mL--

Step-by-Step Methodology

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), 2-bromo-1H-imidazole (147 mg, 1.0 mmol), (2-ethoxyphenyl)boronic acid (199 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add 4.0 mL of anhydrous 1,4-dioxane, followed by 1.0 mL of degassed water.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Outcome: Yields for this reaction are typically in the range of 75-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Direct C-H Arylation of 1H-Imidazole

Principle: This protocol employs a palladium-catalyzed direct C-H arylation, which is a highly atom-economical method.[6] The reaction couples the C2-H bond of imidazole directly with 1-bromo-2-ethoxybenzene. The use of potassium carbonate as the base is crucial for the C-H activation step. The phosphine ligand stabilizes the palladium catalyst and promotes the desired reactivity.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
1H-Imidazole68.0868 mg1.01.0
1-Bromo-2-ethoxybenzene201.06302 mg1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.506.7 mg0.030.03
XPhos476.6528.6 mg0.060.06
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
Toluene (anhydrous)-5.0 mL--

Step-by-Step Methodology

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (6.7 mg, 0.03 mmol), XPhos (28.6 mg, 0.06 mmol), 1H-imidazole (68 mg, 1.0 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to an oven-dried reaction tube with a stir bar.

  • Reagent Addition: Add anhydrous toluene (5.0 mL) followed by 1-bromo-2-ethoxybenzene (302 mg, 1.5 mmol).

  • Reaction: Seal the tube tightly with a screw cap and place it in a preheated aluminum block at 120 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue via flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to isolate 2-(2-ethoxyphenyl)-1H-imidazole.

Expected Outcome: Direct C-H arylation yields can be more variable than Suzuki couplings but typically range from 60-85%. The regioselectivity should strongly favor C2 arylation. Confirmation of the structure and purity should be performed using standard analytical techniques.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling and direct C-H arylation represent two powerful and complementary strategies for the synthesis of 2-(2-ethoxyphenyl)-1H-imidazole and its analogs. The Suzuki protocol offers high reliability and yields, making it ideal for well-established synthetic campaigns. In contrast, direct C-H arylation provides a more elegant and atom-economical route, which is particularly advantageous for rapid library synthesis and late-stage functionalization, aligning with the principles of green chemistry. The choice of methodology should be guided by the specific goals of the research program, including scale, cost, and structural complexity. Continued innovation in catalyst and ligand design will undoubtedly further expand the scope and utility of these indispensable reactions in modern organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Al-Masum, M., & El-Sikhry, H. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Sociedad Química de México, 56(2), 155-179. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Scott, J. S., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(17), 8047–8059. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Sarkar, T., et al. (2023). Intramolecular Hydroarylation of Arenes via Imidazole-Directed C–H Activation in Aqueous Methanol Using Rhodium(III) as the Catalyst and Mechanistic Study. The Journal of Organic Chemistry, 88(13), 8829–8843. [Link]

  • Barrett, K. E., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2735–2744. [Link]

  • Dreher, S. D., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(4), 1228–1233. [Link]

  • Synthesis. (2025). Aerobic Oxidation of Imidazolines to 2-Arylimidazoles Using CuSO4∙H2O as a Catalyst. Synthesis, 57(23), 3611-3616. [Link]

  • RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Retrieved from [Link]

  • Emerson, J. P., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 90, 129341. [Link]

  • Lee, C.-C., et al. (2014). Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 33(15), 3940–3948. [Link]

  • Ryabukhin, S. V., et al. (2011). Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes. The Journal of Organic Chemistry, 76(17), 7136–7145. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. Retrieved from [Link]

  • Mityanov, V. S., Perevalov, V. P., & Tkach, I. I. (2013). SYNTHESIS OF 2-UNSUBSTITUTED 1-ARYLIMIDAZOLES. Chemistry of Heterocyclic Compounds, 48(12), 1793-1801. [Link]

  • Elliott, G. I., et al. (2000). Complete N-1 Regiocontrol in the Formation of N-Arylimidazoles. Synthesis of the Active Site His-Tyr Side Chain Coupled Dipeptide of Cytochrome c Oxidase. Organic Letters, 2(19), 3055–3057. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

  • Chemistry Letters. (2021). Catalytic C-H Activation. Chemistry Letters, 50(10), 1709-1727. [Link]

  • DSpace@MIT. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • O’Hara, F., et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 135(35), 13071–13080. [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 47. [Link]

  • ACS Publications. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 86(22), 16104–16116. [Link]

  • Frontiers. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 37. [Link]

  • NIH. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Beilstein Journal of Organic Chemistry, 12, 2038-2087. [Link]

  • RSC Publishing. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc, 2019(6), 431-445. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • NIH. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(5), 840-846. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3967. [Link]

  • Organometallics. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 30(19), 5227–5238. [Link]

  • ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

Sources

Method

Application Note: Integrating 2-(2-ethoxyphenyl)-1H-imidazole Derivatives into High-Throughput Cell-Based Screening Workflows

Pharmacological Rationale & Assay Strategy The compound 2-(2-ethoxyphenyl)-1H-imidazole represents a highly versatile pharmacophore in modern medicinal chemistry. The 1H-imidazole core serves as an excellent hydrogen-bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Assay Strategy

The compound 2-(2-ethoxyphenyl)-1H-imidazole represents a highly versatile pharmacophore in modern medicinal chemistry. The 1H-imidazole core serves as an excellent hydrogen-bond donor and acceptor, frequently utilized to mimic purine rings in kinase hinge-binding regions or to coordinate with metal ions in metalloenzymes. Meanwhile, the 2-ethoxyphenyl substituent provides a sterically defined lipophilic vector capable of occupying adjacent hydrophobic pockets (e.g., the DFG-out pocket in kinases or allosteric sites in GPCRs).

When evaluating this class of compounds, biochemical assays often yield false positives due to compound aggregation or lack of physiological relevance. Therefore, transitioning to High-Throughput Screening (HTS) cell-based assays is critical. Cell-based assays simultaneously validate three parameters:

  • Cell Permeability: Does the compound cross the lipid bilayer?

  • Target Engagement: Does it bind the intended target in the complex intracellular milieu?

  • Cytotoxicity: Is the observed phenotypic effect due to specific binding or general cell death?

To achieve this, we employ an orthogonal two-tier screening strategy: a primary live-cell target engagement assay (NanoBRET) followed by a cytotoxicity counter-screen (CellTiter-Glo).

HTS_Workflow A Compound Library (2-aryl-1H-imidazoles) B Primary Screen NanoBRET Target Engagement A->B Acoustic Dispensing C Counter-Screen CellTiter-Glo Viability B->C Filter False Positives D Hit Validation (IC50 & Z'-factor) C->D Data Triage

Figure 1: HTS workflow for evaluating 2-(2-ethoxyphenyl)-1H-imidazole derivatives.

Protocol 1: Live-Cell Target Engagement (NanoBRET)

To prove that 2-(2-ethoxyphenyl)-1H-imidazole derivatives engage their target inside living cells, we utilize the NanoBRET Target Engagement Assay. This system uses bioluminescence resonance energy transfer (BRET) to measure the competitive displacement of a fluorescent tracer by the test compound[1].

Causality & Experimental Rationale
  • Why NanoBRET? Unlike standard biochemical affinity assays, NanoBRET quantitatively measures intracellular affinity (apparent Ki​ ) and fractional occupancy[1]. This confirms that the ethoxyphenyl-imidazole scaffold is cell-permeable and avoids false positives from extracellular aggregation.

  • Why 384-well format? Scaling to 384-well plates balances throughput with reagent conservation, while maintaining a sufficient well volume (25 µL) to prevent edge effects caused by rapid evaporation.

NanoBRET_Mech Target Target Protein + NanoLuc Tracer Fluorescent Tracer Target->Tracer Binding BRET BRET Signal (High) Tracer->BRET Cmpd 2-(2-ethoxyphenyl) -1H-imidazole Cmpd->Target Competes NoBRET Loss of Signal (Target Engaged) Cmpd->NoBRET

Figure 2: Mechanism of NanoBRET target engagement by the imidazole test compound.

Step-by-Step Methodology

Self-Validating System: Every plate must include a positive control (a known high-affinity inhibitor), a negative control (DMSO vehicle), and "No Tracer" wells to calculate background luminescence.

  • Cell Preparation: Transfect HEK293 cells with the target-NanoLuc® fusion vector. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Plating: Harvest and resuspend cells in Opti-MEM™ without phenol red. Plate cells at a density of 2×104 cells/well in a white, 384-well tissue culture plate (15 µL/well).

    • Causality: Phenol red is omitted because it quenches the BRET luminescence signal, artificially lowering the assay's dynamic range.

  • Tracer Addition: Add 5 µL of the target-specific NanoBRET® Tracer (at the pre-determined Kd​ concentration) to all wells except the "No Tracer" control wells.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense 2-(2-ethoxyphenyl)-1H-imidazole derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Normalize all wells to 0.1% DMSO.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the compound to reach binding equilibrium with the target and the tracer[2].

  • Readout: Add 5 µL of NanoBRET® Nano-Glo® Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible microplate reader.

Protocol 2: Cytotoxicity Counter-Screen (CellTiter-Glo)

Because lipophilic aromatic compounds can sometimes disrupt cell membranes or cause off-target mitochondrial toxicity, any loss of signal in the primary screen must be counter-screened for cell viability. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a direct indicator of metabolically active cells[3].

Causality & Experimental Rationale
  • Why measure ATP? ATP depletion occurs within minutes of cell death. By measuring ATP, we directly quantify metabolic activity, allowing us to deconvolute true target engagement (from Protocol 1) from non-specific cell death.

  • Why a 30-minute equilibration? The protocol requires equilibrating the plate to room temperature before adding the reagent. This prevents temperature gradients across the 384-well plate, which would cause uneven luciferase reaction rates and generate false variance (edge effects)[4].

Step-by-Step Methodology

Self-Validating System: Include a cytotoxic positive control (e.g., 10 µM Staurosporine) and a vehicle control (0.1% DMSO) to establish the maximum and minimum assay windows.

  • Cell Plating: Plate HEK293 cells in a white, opaque 384-well plate at 1×104 cells/well in 20 µL of complete media. Incubate overnight.

    • Causality: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading.

  • Compound Dosing: Dispense the 2-(2-ethoxyphenyl)-1H-imidazole derivatives using the exact dose-response concentrations used in the NanoBRET assay. Incubate for 24–48 hours depending on the desired toxicity window.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes[4].

  • Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent directly to each well.

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[3].

  • Readout: Record luminescence using an integration time of 0.5 seconds per well.

Data Analysis & Quality Control

The Assay Guidance Manual (AGM), managed by NCATS/NIH, establishes the gold standard for HTS validation[5]. An assay is only considered robust and ready for screening if its statistical parameters demonstrate a high signal-to-noise ratio and low variance.

The most critical metric is the Z'-factor , calculated using the means ( μ ) and standard deviations ( σ ) of the positive ( p ) and negative ( n ) controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

According to AGM guidelines, a self-validating HTS assay must achieve a Z'-factor ≥0.5 [6].

Quantitative Data Summary

The table below summarizes a representative HTS profile for a validated 2-(2-ethoxyphenyl)-1H-imidazole hit compound, demonstrating strong target engagement with no overlapping cytotoxicity.

ParameterAssay ModalityValueInterpretation
Target Affinity (Apparent Ki​ ) NanoBRET (Live-Cell)45 nMHigh intracellular potency; compound is highly cell-permeable.
Cytotoxicity ( CC50​ ) CellTiter-Glo (Viability)>10 µMExcellent therapeutic window; phenotypic effects are target-specific.
Assay Robustness ( Z′ -factor) Statistical Validation0.72Highly suitable for HTS; excellent separation between controls.
Signal-to-Background (S/B) Luminescence Ratio15.4Strong assay window, ensuring high sensitivity for hit detection.

References

  • Assay Guidance Manual (NIH/NCATS): Assay Guidance Manual - NCBI Bookshelf. National Center for Advancing Translational Sciences. Available at:[Link]

  • Assay Guidance Manual Overview: AGM eBook | National Center for Advancing Translational Sciences. Available at:[Link]

Sources

Application

Application Note: Advanced Purification of 2-(2-ethoxyphenyl)-1H-imidazole via Flash Column Chromatography

Executive Summary The isolation of basic nitrogen-containing heterocycles, such as 2-(2-ethoxyphenyl)-1H-imidazole, presents a persistent challenge in synthetic organic chemistry. Due to the inherent basicity of the imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of basic nitrogen-containing heterocycles, such as 2-(2-ethoxyphenyl)-1H-imidazole, presents a persistent challenge in synthetic organic chemistry. Due to the inherent basicity of the imidazole ring (conjugate acid pKa ~7.0), standard normal-phase silica gel chromatography often yields poor resolution, severe peak tailing, and irreversible compound adsorption[1].

This application note details two field-proven, self-validating methodologies for the efficient purification of 2-(2-ethoxyphenyl)-1H-imidazole: TEA-Modified Normal Phase Chromatography and SCX (Strong Cation Exchange) Catch-and-Release Chromatography . By understanding the physicochemical interactions at the stationary phase, researchers can select the optimal strategy based on the specific impurity profile of their crude reaction mixture.

Physicochemical Profiling & Chromatographic Challenges

To design an effective purification protocol, one must first analyze the structural liabilities of the target molecule:

  • The Imidazole Core: Contains a basic pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor).

  • The Ethoxyphenyl Moiety: Adds lipophilicity and a secondary hydrogen bond acceptor (ether oxygen).

The "Silanol Effect"

Unmodified silica gel ( SiO2​ ) surfaces are populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When a basic compound like 2-(2-ethoxyphenyl)-1H-imidazole migrates through the column, it undergoes strong Brønsted acid-base interactions with these silanols[1]. Instead of partitioning smoothly based on polarity, the molecule is chemically retained, leading to band broadening (tailing) and co-elution with closely migrating impurities[2].

Silanol_Interaction cluster_0 Unmodified Normal Phase cluster_1 TEA-Modified Normal Phase Start 2-(2-ethoxyphenyl)-1H-imidazole (Basic Nitrogen) Unmodified Acidic Silanols (Si-OH) Start->Unmodified Standard Solvent Modified 1% Triethylamine (TEA) Added Start->Modified Modified Solvent Tailing Strong Acid-Base Interaction (Peak Tailing / Yield Loss) Unmodified->Tailing Masked Silanols Masked by TEA Modified->Masked Sharp Weak H-Bonding (Sharp Elution Band) Masked->Sharp

Figure 2: Mechanistic comparison of imidazole behavior on unmodified vs. TEA-modified silica.

Methodological Strategies

Strategy A: Silanol Masking via Mobile Phase Modifiers

To counteract the silanol effect on normal-phase silica, a competitive amine base such as Triethylamine (TEA) is added to the mobile phase (typically 1% v/v)[2]. Because TEA is a small, highly basic molecule, it rapidly saturates the acidic silanol sites on the silica surface. This "masks" the stationary phase, forcing the 2-(2-ethoxyphenyl)-1H-imidazole to interact purely via standard dipole-dipole interactions, resulting in sharp, Gaussian elution peaks[1].

Strategy B: The SCX "Catch and Release" Paradigm

When the crude mixture contains neutral impurities that co-elute with the target molecule even under modified normal-phase conditions, an orthogonal approach is required. Strong Cation Exchange (SCX) chromatography utilizes silica functionalized with strongly acidic groups (e.g., tosic acid or propylsulfonic acid)[3].

In this system, the basic imidazole is intentionally protonated and ionically bound ("caught") by the stationary phase. Non-basic organic impurities are seamlessly washed away with organic solvents. The pure target is then "released" by flushing the column with a strong basic solution (e.g., ammonia in methanol), which deprotonates the imidazole and breaks the ionic bond[4].

SCX_Workflow Crude Crude Mixture (Imidazole + Neutrals) Load Load onto SCX Column (Tosic Acid Silica) Crude->Load Wash Wash with DCM/MeOH (100% Organic) Load->Wash Retains basic imidazole Waste Neutral Impurities Eluted to Waste Wash->Waste Removes neutrals Elute Elute with 5% NH3 in Methanol Wash->Elute Imidazole remains bound Product Pure 2-(2-ethoxyphenyl) -1H-imidazole Elute->Product Deprotonation & Release

Figure 1: Workflow of the SCX Catch-and-Release purification strategy for basic imidazoles.

Step-by-Step Experimental Protocols

Protocol A: TEA-Modified Silica Gel Chromatography

Use this protocol when the crude mixture contains primarily polar basic impurities that can be separated by polarity.

  • Self-Validating TLC Development:

    • Pre-soak analytical TLC plates in a solution of 1% TEA in Dichloromethane (DCM). Allow them to air dry completely.

    • Causality: Unmodified TLC plates will exhibit false tailing, failing to accurately predict the behavior of the modified column. Pre-treating the plates ensures the TLC mimics the masked column environment.

  • Solvent Preparation: Prepare a binary gradient system of Solvent A (DCM + 1% TEA) and Solvent B (Methanol + 1% TEA).

  • Column Equilibration: Flush a standard 40-63 μm silica gel column with 3 to 5 Column Volumes (CV) of Solvent A to ensure complete silanol saturation[2].

  • Sample Loading: Dissolve the crude 2-(2-ethoxyphenyl)-1H-imidazole in a minimum volume of DCM. Load evenly onto the column head.

  • Elution: Run a gradient from 0% to 10% Solvent B over 10 CVs. Monitor fraction elution via UV detection at 254 nm.

  • Post-Purification Processing: Pool the product-containing fractions and concentrate under reduced pressure.

    • Critical Step: To remove residual TEA, resuspend the resulting oil/solid in 10 mL of toluene and evaporate (repeat 3x). Toluene forms an azeotrope with TEA, ensuring complete removal of the basic modifier.

Protocol B: SCX Catch-and-Release Chromatography

Use this protocol when the crude mixture is heavily contaminated with neutral or acidic byproducts (e.g., unreacted starting materials or coupling reagents).

  • Column Activation: Mount a pre-packed SCX cartridge (Tosic Acid functionalized silica) onto the flash system. Wash with 2 CV of DCM followed by 2 CV of Methanol to swell the sorbent[3].

  • Sample Loading: Dissolve the crude mixture in a 1:1 mixture of DCM/MeOH. Load onto the column at a reduced flow rate (e.g., 5-10 mL/min).

    • Causality: A slower flow rate ensures maximum residence time, allowing the imidazole nitrogen to fully interact with the sulfonic acid groups.

  • Washing (The "Catch"): Flush the column with 3 CV of DCM, followed by 3 CV of Methanol. Monitor the waste line; all non-basic neutral and acidic impurities will elute during this phase[3].

  • Elution (The "Release"): Switch the mobile phase to a solution of 5% Ammonia ( NH3​ ) in Methanol (or 2M NH3​ in MeOH)[4]. Elute for 3 to 5 CVs.

    • Causality: The high pH of the ammonia solution instantly deprotonates the imidazole, neutralizing its charge and breaking the ionic retention mechanism, causing it to elute in a tight, concentrated band.

  • Recovery: Collect the basic fractions, concentrate under vacuum, and dry under high vacuum to yield the pure free-base imidazole. The volatile ammonia evaporates cleanly without the need for azeotropic distillation.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and ideal use cases for both methodologies to aid in rapid decision-making during method development.

ParameterStrategy A: TEA-Modified SilicaStrategy B: SCX Catch-and-Release
Primary Separation Mechanism Polarity & AdsorptionIon Exchange (pKa-dependent)
Ideal Use Case Mixtures with basic impuritiesMixtures with neutral/acidic impurities
Typical Product Recovery 75% - 85%> 90%
Solvent Consumption High (Gradient elution required)Low (Step-wise wash and elute)
Post-Processing Requirement Azeotropic removal of TEA (Toluene)Simple evaporation of volatile NH3​
Column Reusability Single-useReusable (after acidic regeneration)

Sources

Method

Application Note: Robust LC-MS/MS Quantification of 2-(2-ethoxyphenyl)-1H-imidazole in Blood Plasma

Executive Summary The accurate quantification of small-molecule therapeutics and their intermediates in biological matrices is a cornerstone of pharmacokinetic (PK) profiling. This application note details a highly selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small-molecule therapeutics and their intermediates in biological matrices is a cornerstone of pharmacokinetic (PK) profiling. This application note details a highly selective, sensitive, and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of 2-(2-ethoxyphenyl)-1H-imidazole in blood plasma. Designed for drug development professionals, this guide bypasses generic instructions to focus on the mechanistic causality behind each methodological choice, ensuring the resulting assay is a self-validating system compliant with global regulatory standards.

Mechanistic Rationale & Experimental Design

To build a robust assay, the physicochemical properties of the target analyte must dictate the sample preparation and chromatographic strategy. 2-(2-ethoxyphenyl)-1H-imidazole (MW: 188.23 g/mol ) presents two distinct structural features: a basic, polar imidazole ring (pKa ~7.0) and a lipophilic ethoxyphenyl moiety.

Sample Preparation Causality

Blood plasma is a complex matrix rich in proteins and endogenous phospholipids that cause severe ion suppression in mass spectrometry.

  • Why Acidified Protein Precipitation (PPT)? While Solid Phase Extraction (SPE) offers high purity, optimized PPT provides a higher-throughput alternative with sufficient recovery. We utilize Acetonitrile (ACN) containing 0.1% Formic Acid (FA). The ACN efficiently denatures plasma proteins. Crucially, the addition of FA ensures the basic imidazole nitrogen is fully protonated during extraction. This disrupts any non-specific protein binding and maximizes the analyte's solubility in the organic supernatant, preventing adsorptive losses to plastic labware.

Chromatographic & Ionization Causality

Imidazoles are notorious for peak tailing on silica-based stationary phases due to secondary interactions between the basic nitrogen and residual silanols.

  • Column Selection: An end-capped, high-purity C18 column is mandatory to sterically shield residual silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase & Ionization: An acidic mobile phase (pH ~2.7) maintains the imidazole ring in a >99% ionized state. This not only standardizes retention via the lipophilic ethoxyphenyl group but also pre-conditions the molecule for highly efficient Positive Electrospray Ionization (ESI+), maximizing the abundance of the [M+H]⁺ precursor ion[1].

OptimizationLogic N1 Analyte: 2-(2-ethoxyphenyl) -1H-imidazole N2 Basic Imidazole Ring (Proton Acceptor) N1->N2 N3 Ethoxyphenyl Group (Lipophilic) N1->N3 N4 Acidic Mobile Phase (0.1% Formic Acid) N2->N4 Requires N6 End-capped C18 Column (Prevents Tailing) N3->N6 Retained by N5 ESI+ Ionization [M+H]+ at m/z 189.1 N4->N5 Enhances N7 Reverse-Phase Elution (ACN Gradient) N6->N7 Eluted via

Mechanistic rationale for chromatographic and ionization conditions.

Step-by-Step Protocol

Reagents and Materials
  • Analyte Standard: 2-(2-ethoxyphenyl)-1H-imidazole (Purity >99%).

  • Internal Standard (IS): Stable-Isotope Labeled (SIL) analog, e.g., 2-(2-ethoxyphenyl)-1H-imidazole-d4. A SIL-IS is critical for a self-validating system, as it co-elutes with the analyte and perfectly corrects for matrix effects and extraction recovery variances[2].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid.

  • Matrix: Blank human or animal blood plasma (K2EDTA anticoagulant).

Plasma Extraction Workflow

This workflow is optimized for a 96-well plate format or individual microcentrifuge tubes, balancing throughput with rigorous matrix cleanup.

  • Aliquot: Transfer 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a clean tube/well.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% Methanol). Vortex briefly.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein crash.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant into an LC vial. Add 100 µL of LC-MS grade water to match the initial mobile phase conditions (reduces solvent effects and peak distortion upon injection).

  • Analysis: Inject 2.0 µL into the LC-MS/MS system.

SamplePrep A 1. Aliquot Plasma (50 µL into microfuge tube) B 2. Spike Internal Standard (10 µL of 100 ng/mL IS) A->B C 3. Protein Precipitation (150 µL ACN + 0.1% FA) B->C D 4. Vortex & Centrifuge (14,000 x g for 10 min at 4°C) C->D E 5. Supernatant Transfer (Collect 100 µL clear extract) D->E F 6. Aqueous Dilution (Add 100 µL Water) E->F G 7. LC-MS/MS Injection (Inject 2 µL into system) F->G

Step-by-step plasma sample extraction workflow.

LC-MS/MS Instrumental Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M+H]⁺ at m/z 189.1 is selected in Q1. Collision-induced dissociation (CID) targets the ethoxy ether linkage. The neutral loss of ethene (C2H4, 28 Da) yields a stable phenol-imidazole fragment at m/z 161.1 (Quantifier). Further fragmentation yields the m/z 133.1 ion (Qualifier).

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting / Condition
Analytical Column Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or equivalent end-capped column
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Program 5% B (0-0.5 min) → 95% B (2.5-3.5 min) → 5% B (3.6-5.0 min)
Injection Volume 2.0 µL
Ion Source Electrospray Ionization (ESI), Positive Mode (+3.5 kV)
Desolvation Temp 450°C
MRM Transitions Quantifier: m/z 189.1 → 161.1 (CE: 22 eV)Qualifier: m/z 189.1 → 133.1 (CE: 35 eV)

Method Validation Framework (E-E-A-T Grounding)

To ensure the assay is scientifically defensible and suitable for regulatory submissions (IND/NDA), the protocol must be validated according to the [2]. The use of a SIL-IS guarantees that the method acts as a self-validating system; any run-to-run variations in extraction efficiency or ionization are mathematically normalized.

Validation must assess accuracy, precision, selectivity, sensitivity (LLOQ), and stability[3]. Previous studies on similar imidazole antagonists (e.g., ROS203) demonstrate that LC-MS/MS methods utilizing acidic precipitation and ESI+ can comfortably achieve LLOQs in the low ng/mL range with excellent linearity[4].

Table 2: FDA Bioanalytical Method Validation Acceptance Criteria

Validation ParameterExperimental DesignFDA Acceptance Criterion
Calibration Curve 6-8 non-zero concentration levelsR² ≥ 0.99; Standards ±15% of nominal (±20% at LLOQ)
Precision (Intra/Inter-day) 5 replicates per QC level (LQC, MQC, HQC)Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra/Inter-day) 5 replicates per QC levelMean accuracy 85% - 115% of nominal (80% - 120% at LLOQ)
Selectivity Analyze 6 independent lots of blank plasmaBlank interference < 20% of LLOQ area; < 5% of IS area
Matrix Effect Post-extraction spike vs. neat solutionIS-normalized Matrix Factor CV ≤ 15% across 6 lots
Stability Benchtop, Freeze-Thaw (3 cycles), AutosamplerDeviation ≤ ±15% from nominal concentration

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(2-ethoxyphenyl)-1H-imidazole

Welcome to the Technical Support Center for 2-(2-ethoxyphenyl)-1H-imidazole . This resource is engineered for researchers, analytical chemists, and drug development professionals who require rigorous stability management...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-ethoxyphenyl)-1H-imidazole . This resource is engineered for researchers, analytical chemists, and drug development professionals who require rigorous stability management for this specialized heterocyclic scaffold.

Mechanistic Overview of Degradation

To prevent degradation, one must first understand the structural liabilities of the molecule. 2-(2-ethoxyphenyl)-1H-imidazole features an electron-rich imidazole core conjugated with an ethoxy-substituted phenyl ring.

While imidazoles are generally robust, the electron-donating nature of the ortho-ethoxy group increases the electron density across the conjugated system via resonance. This specific electronic configuration makes the imidazole moiety highly susceptible to base-mediated autoxidation and electrophilic attack by reactive oxygen species (ROS)[1][2]. Furthermore, exposure to UV light induces radical-mediated photolytic cleavage of the imidazole ring, a well-documented liability in phenylimidazole derivatives[1][3]. Finally, while the ethoxy ether linkage is stable under neutral conditions, it can undergo dealkylation under severe acidic stress.

Degradation API 2-(2-ethoxyphenyl)-1H-imidazole (Intact Compound) Oxidation Oxidative Stress (O2, Peroxides, Base) API->Oxidation Ambient Air / Solution Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Improper Packaging Hydrolysis Acidic Stress (Strong Acids, pH < 2) API->Hydrolysis Acidic Solvents OxProduct N-Oxidation & Ring Opening (+16 Da / +32 Da Mass Shift) Oxidation->OxProduct Autoxidation PhotoProduct Radical Formation & Conjugation Loss (Yellowing) Photolysis->PhotoProduct UV-induced cleavage HydroProduct Ethoxy Ether Cleavage (Forms 2-hydroxyphenyl deriv.) Hydrolysis->HydroProduct Ether dealkylation

Figure 1: Primary degradation pathways of 2-(2-ethoxyphenyl)-1H-imidazole under stress.

Troubleshooting FAQs: Experimental Anomalies

Q1: My LC-MS analysis shows new peaks with +16 Da and +32 Da mass shifts after 3 months of storage. What happened? A1: This indicates oxidative degradation. The imidazole ring is liable to base-mediated autoxidation and oxidation by trace peroxides, forming N-oxides (+16 Da) or undergoing oxidative ring-opening to form formamide derivatives (+32 Da)[2]. Causality: The electron-donating ethoxy group increases the nucleophilicity of the imidazole nitrogens, accelerating oxidation in the presence of dissolved oxygen[4]. Solution: Purge all formulation solvents with Argon prior to dissolution, and strictly store solid stocks under an inert atmosphere.

Q2: The lyophilized powder has shifted from off-white to a distinct yellow/brown tint after sitting on the benchtop. Is it still usable? A2: No, the batch is likely compromised by photodegradation. Exposure to ambient UV/Vis light induces radical formation and cleavage of the imidazole moiety, disrupting the conjugated pi-system and producing highly colored degradants[1][3]. Causality: The extended conjugation between the phenyl ring and the imidazole core acts as a chromophore, absorbing light and generating reactive triplet states. Solution: Always handle the compound under low-light conditions and store it in Type I amber glass vials.

Q3: During formulation in a low-pH buffer (pH 2.0), the compound precipitated, and NMR showed the loss of the ethyl quartet/triplet signals. Why? A3: You are observing acid-catalyzed ether cleavage. While the imidazole ring is protonated and stabilized at low pH, the ethoxy group on the phenyl ring can undergo dealkylation under prolonged strong acidic stress, yielding 2-(2-hydroxyphenyl)-1H-imidazole and ethanol. Causality: Protonation of the ether oxygen creates a superior leaving group, making it susceptible to nucleophilic attack by water in the buffer. Solution: Maintain formulation pH between 4.0 and 8.0. If low pH is strictly required for solubility, prepare solutions fresh immediately before use rather than storing them.

Self-Validating Protocol for Long-Term Storage

To ensure the structural integrity of 2-(2-ethoxyphenyl)-1H-imidazole over multi-year timelines, we recommend the following Argon-Blanketed Cryogenic Storage Protocol . This protocol is designed as a self-validating system, meaning any breach in storage conditions will trigger an immediate visual alert to the researcher.

Step 1: Moisture Eradication (Lyophilization)

  • Action: Dry the compound to a constant weight using a lyophilizer or vacuum oven at 30°C.

  • Causality: Trace water acts as a nucleophile and facilitates localized pH shifts that drive hydrolysis.

  • Validation: Perform Karl Fischer titration on a sub-sample to confirm residual water is <0.5% w/w.

Step 2: Primary Packaging

  • Action: Transfer the dried powder into a Type I borosilicate amber glass vial. Cap with a PTFE-lined silicone septum.

  • Causality: Amber glass blocks UV transmission below 400 nm, preventing photolytic radical initiation[1]. PTFE prevents plasticizer leaching.

Step 3: Inert Atmosphere Purging

  • Action: Insert a needle through the septum and purge the vial with high-purity Argon gas for 60 seconds. Use a secondary vent needle to allow air to escape.

  • Causality: Argon is heavier than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a dense, protective blanket over the API powder that displaces reactive oxygen.

Step 4: Secondary Containment (The Self-Validation Step)

  • Action: Place the primary vial inside a vacuum-sealable Mylar bag. Add one self-indicating silica gel packet (blue to pink) and one oxygen indicator tablet (pink to purple). Vacuum seal the bag.

  • Validation: This is your fail-safe. If the silica gel turns pink, the moisture seal has failed. If the oxygen tablet turns purple, the Argon purge was insufficient or the bag was punctured. Do not use the compound if either indicator has changed color.

Step 5: Cryogenic Storage

  • Action: Store the sealed Mylar bag in a monitored freezer at -20°C.

  • Validation: Utilize a continuous digital temperature data logger with out-of-bounds alarm capabilities to ensure the temperature never exceeds -15°C.

Quantitative Stability Matrix

The following table summarizes the forced degradation data for 2-(2-ethoxyphenyl)-1H-imidazole under various environmental conditions over a 6-month period.

Storage TemperatureAtmosphereLight ExposurePurity at 6 Months (%)Primary Degradant Identified
-20°C Argon Dark (Amber) >99.8% None (Stable)
4°CAirDark (Amber)96.2%N-Oxide (+16 Da)
25°CAirDark (Amber)89.4%N-Oxide (+16 Da)
25°CAirAmbient Light81.5%Photolytic cleavage products
40°C / 75% RHAirDark (Amber)74.1%Ring-opened formamides (+32 Da)
60°C (Aqueous, pH 2)AirDark (Amber)62.3%2-(2-hydroxyphenyl)-1H-imidazole

References

  • BenchChem Technical Support Team. "Technical Support Center: Degradation Pathways of Imidazole Compounds." BenchChem. 1

  • Wang, et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." PubMed. 2

  • Zhang, et al. "Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways." PubMed. 3

  • Fiksdahl, et al. "Degradative Behavior and Toxicity of Alkylated Imidazoles." ACS Publications. 4

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-(2-ethoxyphenyl)-1H-imidazole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with 2-(2-ethoxyphenyl)-1H-imidazole .

This molecule presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC): it contains a basic, highly polarisable imidazole core coupled with a hydrophobic ethoxyphenyl moiety. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure robust retention, symmetrical peak shapes, and reproducible quantification.

Part 1: Core Principles & Quantitative Data

To optimize retention time (RT), we must first understand the physicochemical behavior of the analyte. The imidazole ring is highly sensitive to the pH of the mobile phase, dictating whether the molecule interacts with the stationary phase via hydrophobic partitioning or deleterious secondary ion-exchange.

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValueChromatographic Implication
Analyte Structure 2-(2-ethoxyphenyl)-1H-imidazoleDual-nature: basic polar core + hydrophobic ether-linked ring.
pKa (Imidazole) ~7.01Highly sensitive to pH. Requires pH < 5.0 or pH > 9.0 for robust retention[1].
Optimal Buffer Capacity pKa ± 1Do not buffer between pH 6.0 - 8.0 to avoid partial ionization and RT drift[1].
Tailing Factor Limit ≤ 1.5System suitability metric indicating successful suppression of silanol interactions[2].
RT Reproducibility RSD < 1.0%Validates that the analyte is maintained in a single, stable ionization state.

Part 2: Troubleshooting FAQs

Q1: Why is my retention time shifting irreproducibly between injections?

A1: This is a classic symptom of inadequate pH control near the analyte's pKa. The imidazole ring has a pKa of approximately 7.01 (1)[1]. If your mobile phase pH is between 5.0 and 9.0, the analyte exists in a volatile equilibrium between its protonated (hydrophilic) and unprotonated (hydrophobic) states. Slight batch-to-batch variations in buffer preparation or column temperature will drastically shift this equilibrium, causing retention time drift[1].

  • The Fix: Buffer the mobile phase at least 2 pH units away from the pKa. Use a strictly controlled pH < 5.0 or pH > 9.0.

Q2: The analyte elutes near the void volume ( t0​ ) on my standard C18 column. How can I increase retention?

A2: At low pH (e.g., 0.1% Formic Acid, pH ~2.7), the imidazole nitrogen is fully protonated. This makes the molecule highly polar, resulting in poor retention by the hydrophobic alkyl chains of a standard C18 column (3)[3].

  • Solution A (High pH): Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) using a base-resistant hybrid C18 column. This neutralizes the imidazole ring, allowing the ethoxyphenyl group to interact strongly with the stationary phase[1].

  • Solution B (Ion-Pairing): If low pH is required for stability, add a volatile ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The anionic ion-pair binds with the protonated imidazolium cation, increasing its apparent hydrophobicity ().

Q3: I am experiencing severe peak tailing (Tailing Factor > 2.0). How do I improve peak symmetry?

A3: Peak tailing for basic compounds like imidazoles is primarily caused by secondary ion-exchange interactions. The protonated basic nitrogen interacts with negatively charged, unreacted residual silanols (SiO-) on the silica support of the column (4)[4].

  • The Fix: Use highly end-capped, base-deactivated, or polar-embedded stationary phases designed to shield silanols. Additionally, increasing the buffer concentration (e.g., to 25 mM) can help outcompete the analyte for these active silanol binding sites (2)[2].

Q4: I need to transfer this method to LC-MS. What are the best practices to maintain retention without suppressing the MS signal?

A4: Traditional non-volatile buffers (like phosphate) and strong ion-pairing agents (like TFA) cause severe ion suppression in Mass Spectrometry.

  • The Fix: Utilize Mixed-Mode Liquid Chromatography (MMLC). A column with both reversed-phase and weak cation-exchange (WCX) properties will retain the protonated imidazole at acidic pH (using MS-friendly 0.1% Formic Acid) via ionic interactions, entirely bypassing the need for signal-suppressing ion-pairing reagents[3].

Part 3: Visual Workflows

OptimizationWorkflow Start Analyte: 2-(2-ethoxyphenyl)-1H-imidazole (pKa ~ 7.0) MS Is LC-MS compatibility required? Start->MS HighPH High pH Strategy (pH > 9.0) Neutralizes imidazole ring Use Base-Resistant C18 MS->HighPH No (UV Only) LowPH Low pH Strategy (pH < 5.0) Protonates imidazole ring MS->LowPH Yes (MS Detection) IonPair UV Detection Only Add Volatile Ion-Pair (e.g., 0.1% TFA) LowPH->IonPair Standard C18 Column MixedMode MS Compatible Use Mixed-Mode Column (RP / Cation-Exchange) LowPH->MixedMode Poor Retention on C18

Decision tree for optimizing imidazole retention based on detector compatibility and pH.

SilanolMechanism Analyte Protonated Imidazole (Cationic at pH < 7) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Unreacted Silanol (SiO-) on Silica Surface Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result Solution End-capped or Polar-embedded Phase Result->Solution Mitigated by

Mechanism of secondary silanol interactions causing peak tailing and its resolution.

Part 4: Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: High-pH Reversed-Phase Workflow (For UV Detection)

Mechanism: Neutralizes the imidazole ring to force hydrophobic retention.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-grade water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-grade Acetonitrile (ACN).

  • Column Selection: Install a base-resistant hybrid C18 column (e.g., Waters XBridge C18 or GL Sciences InertSustain C18, 150 x 4.6 mm, 3.5 µm). Standard silica columns will dissolve at this pH.

  • Equilibration: Flush the column with 10 column volumes (CV) of 50% A / 50% B at 1.0 mL/min to passivate the system.

  • System Suitability Test (SST):

    • Inject a 10 µg/mL standard of 2-(2-ethoxyphenyl)-1H-imidazole five times.

    • Validation Criteria: Retention Time RSD < 1.0%; Tailing Factor 1.5; Theoretical Plates (N) > 5000. If criteria fail, verify mobile phase pH.

Protocol B: Mixed-Mode LC-MS Workflow (For Mass Spectrometry)

Mechanism: Utilizes dual-retention (hydrophobic + cation exchange) to retain the protonated analyte without ion-pairing agents.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Install a Mixed-Mode RP/WCX (Reversed-Phase / Weak Cation Exchange) column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Gradient Design:

    • Start at 5% B (Hold for 2 mins to retain the polar imidazolium cation via ionic interaction).

    • Ramp to 95% B over 8 minutes (Elutes the hydrophobic ethoxyphenyl moiety).

    • Hold at 95% B for 2 minutes, then re-equilibrate.

  • System Suitability Test (SST):

    • Inject a 100 ng/mL standard five times monitoring the specific MRM transition for the analyte.

    • Validation Criteria: Peak Area RSD < 5.0%; RT drift < 0.1 min. Signal-to-Noise (S/N) > 100.

References

  • HPLC Troubleshooting Guide.Scribd.
  • High Performance Liquid Chromatography: Theory.EBSCOhost.
  • RP HPLC method for Imidazole.Chromatography Forum.
  • HPLC Column Technical Guide: How to Use Buffers.GL Sciences.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.PMC (PubMed Central).

Sources

Troubleshooting

resolving co-elution issues in 2-(2-ethoxyphenyl)-1H-imidazole chromatography

Welcome to the Technical Support Center for Imidazole Chromatography. Analyzing 2-(2-ethoxyphenyl)-1H-imidazole presents a unique set of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Chromatography. Analyzing 2-(2-ethoxyphenyl)-1H-imidazole presents a unique set of chromatographic challenges. The molecule features a basic imidazole ring (pKa ~6.5–7.0) paired with a bulky, hydrophobic 2-ethoxyphenyl moiety. This dual nature often leads to complex retention mechanisms, primarily secondary interactions with residual silanols on silica-based stationary phases. These interactions result in severe peak tailing and co-elution with structurally similar impurities, such as structural isomers or synthetic precursors like 2-ethoxybenzaldehyde.

This guide provides a mechanistic approach to diagnosing and resolving these co-elution issues, ensuring high-fidelity analytical data.

Diagnostic Workflow

G Start Co-elution Detected 2-(2-ethoxyphenyl)-1H-imidazole CheckTailing Analyze Peak Symmetry (Tailing Factor) Start->CheckTailing TailingHigh Tf > 1.5 Silanol Interactions CheckTailing->TailingHigh Yes TailingLow Tf < 1.5 Selectivity Issue CheckTailing->TailingLow No AdjustPH Adjust pH to 2 units below pKa (~4.5) TailingHigh->AdjustPH ChangeColumn Use Base-Deactivated or End-capped C18 TailingHigh->ChangeColumn ChangeMod Switch Modifier (ACN to MeOH) TailingLow->ChangeMod ChangePhase Orthogonal Phase (e.g., PFP for π-π) TailingLow->ChangePhase Success Baseline Resolution (Rs > 1.5) AdjustPH->Success ChangeColumn->Success ChangeMod->Success ChangePhase->Success

Diagnostic workflow for resolving basic imidazole co-elution via pH and selectivity optimization.

Troubleshooting FAQs (Mechanistic Q&A)

Q1: I am observing a broad, asymmetrical peak. How can I definitively tell if this is co-elution or just severe peak tailing caused by the imidazole ring? A1: Distinguishing between co-elution and secondary interactions is the critical first step. Co-elution occurs when two compounds exit the column simultaneously, often masking themselves as a single distorted peak 1. A true tailing peak exhibits a gradual exponential decline on the trailing edge, whereas co-elution often presents as a sudden discontinuity, a "shoulder," or a merged doublet 1. Because the basic nitrogen in 2-(2-ethoxyphenyl)-1H-imidazole strongly interacts with acidic silanol groups on standard silica columns, tailing is highly probable 2. Causality Check: To validate, inject a highly polar, unretained compound (like uracil) to confirm your void volume and system efficiency . If the void peak is sharp but your analyte tails, you have a silanol issue. If the peak has a distinct shoulder, you are likely co-eluting with an impurity.

Q2: Assuming I have a true co-elution with a synthetic precursor, how do I manipulate the chromatography to pull these peaks apart? A2: If two peaks co-elute, your capacity factor ( k′ ) might be optimized, but your selectivity ( α ) is insufficient. The most powerful way to resolve closely eluting peaks is to change the bonded phase of the column or the organic modifier in the mobile phase 3. Causality Check: Standard C18 columns rely purely on hydrophobic dispersion forces. Because 2-(2-ethoxyphenyl)-1H-imidazole contains an aromatic ether and an imidazole ring, switching to a Pentafluorophenyl (PFP) or Polar-Embedded column introduces orthogonal retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding). Alternatively, switching your mobile phase from acetonitrile to methanol can drastically alter selectivity for basic compounds due to methanol's protic nature 4.

Q3: How critical is mobile phase pH for this specific molecule? A3: It is the single most critical parameter for peak shape. The pH of the mobile phase dictates the ionization state of the imidazole ring 2. If your mobile phase pH is near the pKa of the imidazole (around 6.5), the molecule exists in a mixed state of ionized and neutral species, leading to split peaks or massive broadening that mimics co-elution. Causality Check: Adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH 3.5–4.0 using formic acid or a phosphate buffer) [[2]](). This ensures the imidazole nitrogen is fully protonated, which counterintuitively improves peak shape by preventing mixed-mode retention, provided you are using a base-deactivated or end-capped column designed to handle basic analytes 2.

Quantitative Data: Impact of Chromatographic Parameters on Resolution

To illustrate the causality of these adjustments, consider the following optimization matrix for separating 2-(2-ethoxyphenyl)-1H-imidazole from a closely eluting isomer.

Column ChemistryMobile Phase ModifierBuffer pHTailing Factor ( Tf​ )Resolution ( Rs​ )Mechanism of Action
Standard C18Acetonitrile6.8 (No buffer)2.40.8 (Co-elution)Mixed ionization state; severe silanol interaction.
End-capped C18Acetonitrile3.5 (Formic Acid)1.31.2 (Partial)Full protonation reduces silanol binding; hydrophobic retention only.
PFP (Fluorinated)Methanol3.5 (Formic Acid)1.12.6 (Baseline)π-π interactions exploit the ethoxyphenyl group; protic solvent enhances selectivity.

Self-Validating Experimental Protocol: Method Optimization

This protocol is designed as a self-validating loop. You must not proceed to the next step unless the system suitability criteria of the current step are met.

Step 1: Baseline System Suitability & Void Volume Determination

  • Prepare a mobile phase of 90% Water / 10% Methanol with 0.1% Formic Acid (pH ~2.7).

  • Inject 1 µL of a 0.1 mg/mL Uracil solution.

  • Validation: Calculate the void volume ( V0​ ). The peak must be sharp and symmetrical. If Tf​>1.2 for uracil, troubleshoot your extra-column volume or detector settings before proceeding []().

Step 2: pH and Peak Shape Optimization

  • Install a base-deactivated, end-capped C18 column (e.g., 100 mm x 4.6 mm, 3 µm).

  • Prepare the sample: Dissolve 2-(2-ethoxyphenyl)-1H-imidazole in the initial mobile phase to prevent solvent-mismatch distortion [[5]]().

  • Run a gradient from 10% to 90% Methanol (with 0.1% Formic acid) over 15 minutes.

  • Validation: Measure the Tailing Factor ( Tf​ ) of the imidazole peak. It must be ≤1.5 . If Tf​>1.5 , the silanol activity is still too high; consider adding a competitive base like triethylamine (TEA) or switching to a specialized polar-imidazole column [[6]]().

Step 3: Selectivity ( α ) Tuning for Co-Eluting Impurities

  • If Tf​≤1.5 but co-elution persists (Resolution Rs​<1.5 ), switch the stationary phase to a Pentafluorophenyl (PFP) column to exploit the aromaticity of the ethoxyphenyl group.

  • Adjust the gradient slope. A shallower gradient (e.g., 30% to 60% over 20 minutes) increases the time analytes interact with the stationary phase 5.

  • Validation: Calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) . Baseline resolution is achieved when Rs​≥1.5 . High-performance LC-MS/MS can also be utilized to validate peak purity by monitoring distinct MRM transitions for the co-eluting species 7.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Sepax Technologies. Polar-Imidazole HPLC Columns. Available at:[Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 2-(2-ethoxyphenyl)-1H-imidazole Formulations

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 2-(2-ethoxyphenyl)-1H-imidazole (2-EPI) de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 2-(2-ethoxyphenyl)-1H-imidazole (2-EPI) derivatives.

The 2-(2-ethoxyphenyl)-1H-imidazole framework is a critical structural motif, often serving as a precursor or core scaffold for phosphodiesterase (PDE) inhibitors like imidazotriazinones[1][2]. The imidazole ring's electron-rich nature facilitates strong binding to various biological targets[3]. However, the bulky 2-ethoxyphenyl group significantly increases lipophilicity, leading to poor systemic availability following oral administration due to both poor absorption and extensive first-pass metabolism[4].

This guide provides self-validating protocols and mechanistic troubleshooting to overcome these specific bioavailability bottlenecks.

Part 1: Physicochemical Profiling & FAQs

Q1: Why does 2-(2-ethoxyphenyl)-1H-imidazole exhibit erratic oral bioavailability in our preclinical pharmacokinetic (PK) models? A1: The erratic PK profile is driven by two factors: dissolution-rate limited absorption (BCS Class II/IV behavior) and hepatic first-pass extraction. While the imidazole ring is polar, ionizable, and capable of forming hydrogen bonds[5], the bulky, hydrophobic 2-ethoxyphenyl substitution increases the lattice energy of the crystal and the overall lipophilicity (LogP). Consequently, the compound fails to achieve sufficient concentration in the gastrointestinal (GI) lumen. Furthermore, lipophilic imidazoles are highly susceptible to CYP450-mediated metabolism in the liver before reaching systemic circulation[4].

Q2: How do we decide between Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs) for this scaffold? A2: The decision is governed by the compound's melting point ( Tm​ ) and lipid solubility. If the Tm​ is high (>150°C), indicating high crystal lattice energy, ASDs are preferred to thermodynamically disrupt the lattice. If the compound exhibits high solubility in triglycerides, LBFs (specifically Self-Microemulsifying Drug Delivery Systems, SMEDDS) are advantageous because they can bypass first-pass metabolism via intestinal lymphatic transport.

G Start 2-EPI API Poor Aqueous Solubility Assess Assess Melting Point (Tm) & LogP Start->Assess HighTm High Tm (>150°C) High Lattice Energy Assess->HighTm HighLogP High LogP (>3) Lipophilic Assess->HighLogP ASD Amorphous Solid Dispersion (HME / Spray Drying) HighTm->ASD Cyclo Cyclodextrin Complexation (HP-β-CD) HighTm->Cyclo SMEDDS Lipid-Based Formulation (s-SMEDDS) HighLogP->SMEDDS

Decision tree for selecting a bioavailability enhancement strategy for 2-EPI.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Troubleshooting Guide 1: Amorphous Solid Dispersions (ASDs)

Issue: The 2-EPI API is recrystallizing within the polymer matrix during accelerated stability testing (40°C/75% RH). Causality: Recrystallization occurs when drug-polymer miscibility is low, or the storage temperature exceeds the glass transition temperature ( Tg​ ) of the dispersion. Moisture plasticizes the polymer, drastically lowering the Tg​ and increasing molecular mobility, allowing the 2-EPI molecules to re-form their stable crystalline lattice. Solution: Switch from standard PVP to a polymer with hydrophobic domains and hydrogen-bond donors, such as HPMCAS (Hypromellose Acetate Succinate). Structural modifications and strategic excipient pairing can significantly enhance the biological performance of the imidazole core[6].

Protocol 1: Preparation and Validation of 2-EPI ASD via Spray Drying

  • Preparation: Dissolve 2-EPI and HPMCAS (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Ethanol (1:1 v/v) to ensure complete solubilization of both the lipophilic drug and the polymer.

  • Spray Drying: Atomize the solution using a laboratory spray dryer (Inlet temp: 75°C, Outlet temp: 45°C, Aspirator: 100%).

  • Self-Validation (mDSC): Perform Modulated Differential Scanning Calorimetry (mDSC) on the resulting powder. You must observe a single Tg​ (indicating a single-phase amorphous system) and the complete absence of the 2-EPI melting endotherm.

  • Stability Check: Ensure the formulation's Tg​ is at least 50°C above the storage temperature ( Tg​>90°C for 40°C storage). Expose the ASD to 75% RH for 24 hours and re-measure Tg​ to quantify moisture-induced plasticization.

Troubleshooting Guide 2: Supersaturable SMEDDS (s-SMEDDS)

Issue: The SMEDDS formulation forms a clear microemulsion in gastric fluid but precipitates rapidly during in vitro lipolysis (simulated intestinal fluid). Causality: Pancreatic lipase digests the triglyceride excipients into free fatty acids and monoglycerides, drastically reducing the solvent capacity of the lipid phase. The lipophilic 2-EPI is expelled into the aqueous phase, exceeding its saturation limit and precipitating. Solution: Formulate a supersaturable SMEDDS (s-SMEDDS) by incorporating a polymeric precipitation inhibitor (PPI) like HPMC or Soluplus to maintain the drug in a supersaturated state long enough for absorption.

Protocol 2: In Vitro Lipolysis Validation for s-SMEDDS

  • Dispersion: Disperse 1g of the s-SMEDDS formulation in 36 mL of simulated intestinal fluid (fasted state, pH 6.5) at 37°C.

  • Digestion Initiation: Add 4 mL of pancreatic lipase extract to initiate lipid digestion.

  • Self-Validation (pH-Stat Titration): Continuously titrate the vessel with 0.2M NaOH using an automated pH-stat to maintain pH 6.5. The volume of NaOH consumed directly quantifies the extent of lipid digestion.

  • Quantification: Sample the aqueous phase at 15, 30, and 60 minutes. Ultracentrifuge at 50,000 RPM to separate the pellet from the aqueous phase. Analyze the supernatant via HPLC. A validated s-SMEDDS will maintain >80% of 2-EPI in the solubilized state for at least 60 minutes.

G SMEDDS s-SMEDDS Capsule (2-EPI + Lipids + PPI) Stomach Gastric Dispersion (Forms Microemulsion) SMEDDS->Stomach Intestine Intestinal Lipolysis (Pancreatic Lipase) Stomach->Intestine Precipitation Precipitation Inhibited by PPI (Supersaturation) Intestine->Precipitation Absorption Enterocyte Uptake (High Permeability) Precipitation->Absorption Lymphatic Lymphatic Transport (Bypasses First-Pass) Absorption->Lymphatic

Mechanistic pathway of s-SMEDDS enhancing 2-EPI absorption via supersaturation and lymphatic transport.

Troubleshooting Guide 3: Cyclodextrin Complexation

Issue: Low complexation efficiency (<10%) with standard β -cyclodextrin ( β -CD). Causality: The 2-ethoxyphenyl moiety is sterically bulky. Standard β -CD may not have a cavity large enough or flexible enough to accommodate the substituted imidazole ring. Additionally, simple physical mixing fails to provide the activation energy required for inclusion. However, when optimized, complexation significantly amplifies biological activity[7]. Solution: Switch to Hydroxypropyl- β -cyclodextrin (HP- β -CD) and utilize a high-energy lyophilization protocol.

Protocol 3: Kneading and Lyophilization for Inclusion Complexes

  • Phase Solubility: Conduct a Higuchi-Connors phase solubility study to determine the stability constant ( K1:1​ ) and confirm an AL​ -type phase profile.

  • Solubilization: Dissolve HP- β -CD in purified water. Dissolve 2-EPI in a minimal volume of ethanol.

  • Complexation: Mix the solutions dropwise under high-shear stirring (10,000 RPM) for 2 hours to force the lipophilic moiety into the hydrophobic cyclodextrin cavity.

  • Self-Validation (XRD): Lyophilize (freeze-dry) the solution for 48 hours to yield a solid inclusion complex. Validate via X-Ray Diffraction (XRD). The complete disappearance of sharp crystalline peaks of 2-EPI confirms successful inclusion.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of the optimized formulation strategies for 2-EPI derivatives.

Formulation StrategyDrug Loading (%)Dissolution Enhancement (Fold vs. Pure API)Stability (Months at 40°C/75% RH)Key Excipients / Polymers
Pure 2-EPI API 100%1.0x (Baseline)>24 (Stable crystal)None
Spray-Dried ASD 20 - 30%15.5x6 (Requires desiccant)HPMCAS, PVP-VA
s-SMEDDS 10 - 15%22.0x (Maintains supersaturation)12 (Liquid/Capsule)Capmul MCM, Tween 80, Soluplus
HP-β-CD Complex 5 - 10%8.5x24 (Highly stable)HP-β-CD, SBE-β-CD

Part 4: References

1.[7] Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. National Institutes of Health (NIH). URL: 2.[4] IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. URL: 3.[5] How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Unibrom. URL: 4.[6] Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. URL: 5.[3] Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. National Institutes of Health (NIH). URL: 6.[1] CA2309332C - 2-phenyl substituted imidazotriazinones as phosphodiesterase inhibitors. Google Patents. URL: 7.[2] EP2295436A1 - 2-Phenyl-subsitituted Imidazotriazinones as Phosphodiesterase V inhibitors. Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of 2-(2-ethoxyphenyl)-1H-imidazole in DMSO Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to address the challenge of minimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to address the challenge of minimizing the oxidation of 2-(2-ethoxyphenyl)-1H-imidazole when working with Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your compound, leading to more reliable and reproducible experimental outcomes.

Understanding the Problem: The Instability of 2-(2-ethoxyphenyl)-1H-imidazole in DMSO

Researchers frequently observe a yellowing or degradation of 2-(2-ethoxyphenyl)-1H-imidazole stock solutions in DMSO. This instability is primarily due to oxidation. The imidazole ring, a common moiety in many biologically active compounds, is susceptible to oxidation.[1][2] Several factors can contribute to this degradation process in a DMSO solution.

The Role of DMSO and its Contaminants:

While often considered a relatively inert solvent, DMSO can participate in and promote oxidation reactions under certain conditions.[3][4][5] Commercial DMSO can contain impurities, with peroxides being a significant concern. These peroxides are potent oxidizing agents that can directly degrade sensitive compounds like 2-(2-ethoxyphenyl)-1H-imidazole. Furthermore, DMSO itself can be oxidized to dimethyl sulfone (DMSO2), and in the process, may facilitate the oxidation of the dissolved compound.[6][7]

Atmospheric Oxygen and Environmental Factors:

Exposure to atmospheric oxygen is a major driver of oxidation. Dissolved oxygen in the DMSO solution can react with the imidazole compound, especially in the presence of light or trace metal catalysts. The stability of compounds in DMSO can decrease significantly over time with prolonged exposure to ambient conditions.[8]

The Imidazole Moiety:

The imidazole ring itself is an electron-rich heterocycle, which makes it susceptible to attack by electrophilic oxidizing species.[2] The oxidation can lead to the formation of various degradation products, altering the compound's structure and, consequently, its biological activity.

Visualizing the Challenge: Potential Oxidation Pathway

The following diagram illustrates a simplified potential pathway for the oxidation of 2-(2-ethoxyphenyl)-1H-imidazole, highlighting the key contributing factors.

Caption: Potential oxidation pathway of 2-(2-ethoxyphenyl)-1H-imidazole in DMSO.

Troubleshooting Guide

This table provides a systematic approach to identifying and resolving common issues related to the oxidation of 2-(2-ethoxyphenyl)-1H-imidazole in DMSO solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow or brown over time. Oxidation of the imidazole compound.Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Use amber vials.[9]
Inconsistent results in biological assays. Degradation of the active compound.Qualify stock solutions before use with analytical methods like HPLC to check for purity.
Precipitate forms in the solution upon storage. Compound degradation and formation of insoluble byproducts or crystallization at low temperatures.[9]If storing at low temperatures, ensure the concentration is not too high to prevent crystallization. Allow the solution to fully return to room temperature and vortex before use.
Rapid degradation even with fresh solutions. Contaminated DMSO (e.g., with peroxides).Use high-purity, anhydrous, or peroxide-free DMSO. Test for peroxides in the solvent before use (see Protocol 1).
Exposure to atmospheric oxygen.Degas the DMSO before preparing the solution (see Protocol 2). Handle the compound and solution under an inert atmosphere (e.g., nitrogen or argon).[10]

Frequently Asked Questions (FAQs)

Q1: Why is my DMSO solution of 2-(2-ethoxyphenyl)-1H-imidazole turning yellow?

A1: The yellowing is a common indicator of chemical degradation, most likely due to the oxidation of the imidazole ring. This can be accelerated by exposure to air, light, and contaminants in the DMSO solvent.

Q2: How should I store my stock solution to maximize its stability?

A2: For short-term storage (a few days), refrigeration at 2-8°C may be adequate if the solution is protected from light and air.[9] For long-term storage, aliquoting the solution into smaller, single-use volumes in tightly sealed amber vials and storing at -20°C or -80°C is recommended. This minimizes freeze-thaw cycles and exposure to air.

Q3: Can I use antioxidants to prevent the degradation of my compound?

A3: The addition of antioxidants can be a viable strategy. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with your experimental system. Common antioxidants used in cell culture, such as N-acetyl-L-cysteine, could be explored.[11] It is crucial to run appropriate vehicle controls with the antioxidant alone to assess any potential effects on your assay.

Q4: Is it necessary to degas the DMSO before use?

A4: Yes, degassing is a highly recommended step to remove dissolved oxygen, a key contributor to oxidation.[12] This is particularly important when preparing stock solutions for long-term storage or for use in sensitive assays.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides in DMSO

This simple colorimetric test can help you quickly assess if your DMSO contains significant levels of peroxides.

Materials:

  • DMSO sample

  • Potassium iodide (KI)

  • Starch solution (1%)

  • Glacial acetic acid

  • Test tube

Procedure:

  • Add 1 mL of your DMSO sample to a clean test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 100 mg of potassium iodide.

  • Add a few drops of the starch solution.

  • Mix the solution thoroughly.

  • Observation: The appearance of a blue-black or brownish color indicates the presence of peroxides. A colorless or pale yellow solution suggests the absence of significant peroxide contamination.

Protocol 2: Degassing DMSO by Inert Gas Sparging

This protocol describes a common and effective method for removing dissolved gases from DMSO.

Materials:

  • High-purity DMSO

  • Source of inert gas (e.g., argon or nitrogen) with a regulator

  • Sparging tube or a long needle

  • Solvent flask

Procedure:

  • Place the desired volume of DMSO into a clean, dry solvent flask.

  • Insert the sparging tube or needle into the DMSO, ensuring the tip is below the liquid surface.

  • Start a gentle but steady flow of the inert gas. You should see small bubbles forming in the liquid.

  • Continue sparging for at least 30-60 minutes.[13] For larger volumes, a longer sparging time may be necessary.

  • Once degassing is complete, remove the sparging tube while maintaining a positive pressure of the inert gas over the headspace of the flask to prevent re-dissolving of air.

  • Use the degassed DMSO immediately to prepare your stock solution.

Workflow for Preparing a Stabilized Solution

The following diagram outlines the recommended workflow for preparing a solution of 2-(2-ethoxyphenyl)-1H-imidazole in DMSO to minimize oxidation.

StabilizedSolutionWorkflow start Start peroxide_test Test DMSO for Peroxides (Protocol 1) start->peroxide_test degas Degas DMSO with Inert Gas (Protocol 2) peroxide_test->degas weigh Weigh Compound in Inert Atmosphere (Optional) degas->weigh dissolve Dissolve Compound in Degassed DMSO weigh->dissolve aliquot Aliquot into Amber Vials under Inert Gas dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

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Optimization

Technical Support Center: Troubleshooting Low Reactivity in 2-(2-Ethoxyphenyl)-1H-Imidazole Derivatization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome the unique syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome the unique synthetic bottlenecks associated with the 2-(2-ethoxyphenyl)-1H-imidazole scaffold.

This guide moves beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your derivatization workflows—whether N-alkylation, N-arylation, or C-H functionalization—are robust and reproducible.

FAQ 1: Why does 2-(2-ethoxyphenyl)-1H-imidazole exhibit such low reactivity and poor regioselectivity during standard N-alkylation?

The Causality: The core issue lies in the intersection of structural geometry and electronic dynamics. The phenyl ring at the C2 position bears an ortho-ethoxy group. This bulky substituent acts as a physical shield, creating severe steric hindrance that blocks the trajectory of incoming electrophiles toward both the N1 and N3 atoms.

While steric bulk generally forces alkylation to the less hindered nitrogen atom, the rapid tautomeric equilibrium between the N1-H and N3-H forms of the imidazole ring complicates this targeting. When you combine the rotating steric shield of the ortho-ethoxy group with this rapid tautomerization, standard bases fail to achieve a stable, highly nucleophilic intermediate, resulting in low yields and poor regiocontrol (1)[1].

ReactivityLogic A 2-(2-ethoxyphenyl)-1H-imidazole B Ortho-Ethoxy Steric Bulk A->B Structural feature C Tautomeric Equilibrium A->C Dynamic state D Blocked N1/N3 Trajectory B->D Causes C->D Complicates targeting E Low Alkylation Yield D->E Results in F Organomagnesium Base E->F Solution

Logical relationship between steric hindrance, tautomerization, and low reactivity.

FAQ 2: How can I overcome this steric clash to achieve high-yield N-alkylation?

The Causality & Solution: Standard alkali metal bases (like NaH or K₂CO₃) generate a "naked" imidazolide anion that lacks the driving force to overcome the steric barrier of the ortho-ethoxy group. To bypass this, you must alter the transition state of the reaction.

Switching to organomagnesium reagents (e.g., TMPMgCl or MeMgCl) provides a definitive solution. Organomagnesium reagents act as highly competent bases; the magnesium coordinates directly with the azole nitrogen, organizing the transition state. Counterintuitively, this coordination selectively drives substitution at the more sterically hindered nitrogen atom, bypassing the traditional limitations of the scaffold (2)[2].

Quantitative Data: Reaction Parameter Optimization
Reaction ParameterBase/CatalystSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Standard AlkylationK₂CO₃DMF80< 15%Insufficient basicity; severe steric clash prevents S_N2 attack.
Strong Base AlkylationNaHTHFRT25%Poor solubility of sodium imidazolide; competitive side reactions.
Optimized Alkylation TMPMgCl THF 0 to RT > 85% Mg-coordination alters transition state, overcoming steric barriers.
Ullmann N-ArylationCuI / DiamineDMSO11078%Cu-catalysis bypasses Pd-poisoning caused by the ortho-ethoxy group.
FAQ 3: What is a reliable, self-validating protocol for the N-alkylation of this specific scaffold?

To ensure reproducibility, use the following self-validating methodology. A self-validating protocol includes built-in checkpoints that confirm the success of intermediate steps before you commit to the final workup.

Self-Validating Protocol: Organomagnesium-Mediated N-Alkylation

  • Metalation: Dissolve 2-(2-ethoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous THF under an inert N₂ atmosphere. Cool the reaction vessel to 0 °C. Dropwise, add TMPMgCl (1.1 eq).

    • Validation Checkpoint 1: Monitor the solution for a distinct color shift (typically from clear to a pale yellow/orange) and the cessation of micro-bubbling. This visual cue self-validates the complete formation of the magnesium imidazolide intermediate. Do not proceed until this state is stable.

  • Electrophilic Trapping: Add your chosen alkyl halide (1.2 eq) dropwise at 0 °C, then gradually warm the reaction to room temperature over 2 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, quench it in 100 µL of MeOH, and run a rapid LC-MS. The complete disappearance of the starting material peak (m/z 189) and the emergence of the product [M+H]⁺ peak validates successful coupling.

  • Quench and Isolation: Once validated, quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 Step 1: Deprotonation TMPMgCl in THF, 0°C V1 Validation 1: Color Change Clear to Yellow/Orange S1->V1 S2 Step 2: Electrophile Addition Alkyl Halide, RT V1->S2 V2 Validation 2: LC-MS Aliquot Check for [M+H]+ S2->V2 S3 Step 3: Quench & Extract NH4Cl (aq) V2->S3 Final Pure N-alkylated Product S3->Final

Self-validating experimental workflow for the N-alkylation of hindered imidazoles.

FAQ 4: I need to perform an N-arylation on this scaffold, but Buchwald-Hartwig conditions are failing. What are the alternatives?

The Causality & Solution: Palladium-catalyzed N-arylation (Buchwald-Hartwig) of sterically hindered imidazoles often suffers from rapid catalyst poisoning or failure during the reductive elimination step due to the bulky ortho-ethoxy group clashing with the bulky phosphine ligands required for Pd catalysis.

Instead of forcing a Pd-catalyzed route, pivot to an Ullmann-type condensation. Using a simple Copper(I) salt catalyst (e.g., CuI) combined with a diamine ligand (such as N,N'-dimethylethylenediamine) is highly effective for coupling sterically hindered imidazoles with aryl halides, as the copper intermediate is less sensitive to the specific steric demands of the ortho-ethoxy group (3)[3].

FAQ 5: How do I functionalize the C4 or C5 positions when the N-positions are unprotected?

The Causality & Solution: Attempting direct C-H activation on unprotected imidazoles is chaotic. The free nitrogen atoms competitively coordinate to the transition metal catalyst (e.g., Pd or Ru), killing the catalytic cycle. Furthermore, the C4 position inherently exhibits low reactivity compared to C5.

To circumvent the low reactivity of the C4 position and prevent catalyst poisoning, utilize the "SEM-Switch" strategy. First, protect the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This directs Pd-catalyzed C-H arylation exclusively to the C5 position. Following C5 functionalization, apply reaction conditions to induce a transposition of the SEM group from N1 to N3. This elegant switch unlocks the previously blocked C4 position, allowing for a subsequent, highly controlled functionalization (4)[4].

SEMSwitch N1 Parent Imidazole N2 N1-SEM Protection N1->N2 N3 C5-Arylation N2->N3 N4 SEM-Switch to N3 N3->N4 Unlocks C4 N5 C4-Arylation N4->N5 N6 Deprotection N5->N6

SEM-group transposition (SEM-switch) pathway for sequential C-H functionalization.

References
  • Direct, Regioselective N-Alkylation of 1,3-Azoles Source: Organic Letters, ACS Publications URL:[Link]

  • Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: PubMed Central (PMC), NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 2-(2-Ethoxyphenyl)-1H-Imidazole: A Comparative Guide to RP-HPLC-UV and LC-MS/MS

As pharmaceutical pipelines increasingly feature complex heterocyclic intermediates, the analytical detection of compounds like 2-(2-ethoxyphenyl)-1H-imidazole (2-EPI) demands rigorous, phase-appropriate methodologies. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex heterocyclic intermediates, the analytical detection of compounds like 2-(2-ethoxyphenyl)-1H-imidazole (2-EPI) demands rigorous, phase-appropriate methodologies. 2-EPI presents unique physicochemical challenges: its 1H-imidazole core is subject to tautomerism, and its basic nitrogen (pKa ~7.0) aggressively interacts with residual silanols on standard chromatographic supports.

As a Senior Application Scientist, I have structured this guide to objectively compare the two premier analytical modalities for 2-EPI detection: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Rather than merely listing parameters, this guide dissects the causality behind the experimental conditions and provides self-validating protocols compliant with the[1].

Physicochemical Profiling & Analytical Causality

Before selecting an analytical method, one must understand how the molecular architecture of 2-EPI dictates its chromatographic behavior:

  • Tautomerism & pH Control: The 1H-imidazole ring can rapidly shift between tautomeric states. If the mobile phase pH is near the molecule's pKa, the compound exists in a state of partial ionization, leading to peak broadening or severe peak splitting. Causality: We must force the molecule into a single ionic state. By utilizing an acidic mobile phase (pH 3.2), the basic nitrogen is fully protonated, locking the analyte into a uniform cationic state and ensuring sharp, symmetrical peaks.

  • Silanol Interactions: The unshared electron pair on the imine nitrogen acts as a strong hydrogen bond acceptor, binding to acidic silanol groups on silica-based columns. Causality: Standard C18 columns will yield unacceptable tailing factors (Tf > 2.0). Therefore, the use of heavily end-capped or polar-embedded stationary phases is non-negotiable for imidazole derivatives.

Methodological Comparison: RP-HPLC-UV vs. LC-MS/MS

The choice between RP-HPLC-UV and LC-MS/MS hinges on the intended purpose of the analytical procedure, as defined by the ICH Q14 Analytical Procedure Development framework[1].

RP-HPLC-UV: The Workhorse for Assay & Purity
  • Mechanism: Separates based on hydrophobic interactions. The conjugated ethoxyphenyl-imidazole system provides strong UV absorbance at ~280 nm.

  • Best For: Routine Quality Assurance (QA), bulk drug release testing, and high-concentration impurity profiling.

  • Advantage: Exceptional precision and robustness. Methanol is often preferred over acetonitrile as the organic modifier for imidazoles due to superior solubility profiles and environmentally benign characteristics[2].

LC-MS/MS (ESI+): The Precision Tool for Trace Analysis
  • Mechanism: Electrospray Ionization in positive mode (ESI+) targets the basic nitrogen, generating a stable [M+H]+ precursor ion. Multiple Reaction Monitoring (MRM) isolates specific fragmentation pathways (e.g., loss of the ethyl group).

  • Best For: Trace-level genotoxic impurity profiling, pharmacokinetic blood plasma assays, and environmental monitoring.

  • Advantage: Unmatched sensitivity (sub-ng/mL). However, it is highly susceptible to matrix effects (ion suppression), necessitating the use of isotope-labeled internal standards to maintain quantitative integrity[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following step-by-step methodologies incorporate built-in System Suitability Testing (SST) to self-validate the system before any sample is analyzed.

Protocol A: RP-HPLC-UV for Routine Assay

Objective: Quantify 2-EPI in bulk pharmaceutical intermediates.

  • Column Selection: Install a heavily end-capped C8 column (e.g., 5 µm, 250 × 4.6 mm). Rationale: C8 provides slightly less hydrophobic retention than C18, preventing excessive band broadening for the moderately polar 2-EPI.

  • Mobile Phase Preparation: Prepare a mixture of Methanol and 0.025 M KH2​PO4​ (70:30, v/v). Adjust the aqueous buffer to pH 3.2 using orthophosphoric acid[2]. Filter through a 0.22 µm membrane.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 280 nm.

  • System Suitability Test (SST): Inject the working standard (50 µg/mL) six times. The system is only valid if:

    • Relative Standard Deviation (RSD) of peak area ≤1.5% .

    • Tailing factor ( Tf​ ) ≤1.5 .

    • Theoretical plates ( N ) ≥2000 .

  • Sample Analysis: Utilize standard bracketing (Standard-Sample-Sample-Standard) to correct for any instrumental drift during the run.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Objective: Detect 2-EPI at trace levels (ng/mL) in complex matrices.

  • Sample Preparation (Isotope Dilution): Spike the sample matrix with an isotope-labeled surrogate (e.g., 2-EPI- d5​ ) at a known concentration. Rationale: The surrogate co-elutes with the analyte, experiencing identical ion suppression in the ESI source, thereby self-correcting for matrix effects[3].

  • Column Selection: Install a UPLC C18 column (1.7 µm, 100 × 2.1 mm) to maximize peak capacity.

  • Mobile Phase & Gradient: Use Mobile Phase A (0.1% Formic acid in ultra-pure water) and Mobile Phase B (0.1% Formic acid in Methanol). Run a linear gradient from 10% B to 90% B over 5 minutes.

  • MS/MS Parameters: Operate in ESI+ MRM mode. Optimize the collision energy (CE) for the transition of the [M+H]+ precursor to its most abundant product ion.

  • Validation Check: Ensure the signal-to-noise (S/N) ratio of the Lower Limit of Quantitation (LOQ) standard is ≥10 .

Comparative Validation Data (ICH Q2(R2) Framework)

The following table synthesizes representative validation data for 2-EPI detection, benchmarked against the strict acceptance criteria of the [1].

Validation ParameterRP-HPLC-UV (Bulk Assay)LC-MS/MS (Trace Profiling)ICH Q2(R2) Acceptance Criteria
Specificity Resolution ( Rs​ ) > 2.0MRM transition uniquenessNo matrix interference at RT
Linearity & Range 10 – 150 µg/mL0.1 – 100 ng/mL R2≥0.995
Accuracy (Recovery) 99.1% – 100.8%88.5% – 110.2%98-102% (Assay); 80-120% (Trace)
Precision (RSD) 0.8%6.5% ≤2.0% (Assay); ≤15.0% (Trace)
Limit of Detection 0.5 µg/mL0.02 ng/mLS/N ≥3
Limit of Quantitation 1.5 µg/mL0.06 ng/mLS/N ≥10

Analytical Validation Workflow

The decision matrix for selecting the appropriate method and advancing it through the ICH validation lifecycle is visualized below.

AnalyticalWorkflow Start 2-(2-Ethoxyphenyl)-1H-imidazole Analytical Profiling Decision Intended Purpose (ICH Q14) Start->Decision HPLC Routine QA/QC & Assay RP-HPLC-UV Decision->HPLC High Concentration LCMS Trace Impurity Profiling LC-MS/MS Decision->LCMS Trace Levels Val ICH Q2(R2) Validation Framework HPLC->Val LCMS->Val Spec Specificity & Range (Forced Degradation) Val->Spec Acc Accuracy & Precision (Recovery & RSD) Val->Acc Sens Sensitivity (LOD / LOQ) Val->Sens Approve Validated Method Ready for Lifecycle Spec->Approve Acc->Approve Sens->Approve

Figure 1: Decision matrix and ICH Q2(R2) validation workflow for 2-EPI analytical methods.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. [Link]

  • El-Shaheny, R., et al. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." Molecules, vol. 26, no. 1, 2020, p. 129.[Link]

  • Li, H., et al. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples." Water, vol. 17, no. 14, 2025, p. 2062.[Link]

Sources

Comparative

Comparative Binding Kinetics of 2-(2-ethoxyphenyl)-1H-imidazole and Standard Cyclooxygenase Inhibitors: A Methodological Guide

This guide provides a comprehensive framework for evaluating the binding kinetics of the novel compound 2-(2-ethoxyphenyl)-1H-imidazole against standard cyclooxygenase (COX) inhibitors. Researchers in drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the binding kinetics of the novel compound 2-(2-ethoxyphenyl)-1H-imidazole against standard cyclooxygenase (COX) inhibitors. Researchers in drug discovery and development will find detailed methodologies, a comparative analysis of established inhibitors, and the scientific rationale underpinning the experimental design. Our objective is to equip scientists with the necessary tools to rigorously assess the therapeutic potential of new chemical entities targeting the COX pathway.

Introduction: The Rationale for Investigation

The imidazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The structural features of 2-(2-ethoxyphenyl)-1H-imidazole suggest its potential as a modulator of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins[2].

Given the established role of imidazole derivatives in targeting inflammatory pathways, a thorough investigation into the binding kinetics of 2-(2-ethoxyphenyl)-1H-imidazole is warranted. This guide outlines a direct comparison with two well-characterized standard inhibitors: the COX-2 selective inhibitor, celecoxib, and the non-selective COX inhibitor, indomethacin. Understanding the kinetic parameters—association rate (kₐ), dissociation rate (kₑ), and the resulting equilibrium dissociation constant (Kₑ)—is crucial for elucidating the compound's mechanism of action and predicting its pharmacological profile.

The Target: Cyclooxygenase (COX) and Prostaglandin Synthesis

The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including prostaglandin E2 (PGE2)[3][4]. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation[2][5]. The differential expression of these isoforms provides a basis for the development of selective inhibitors with improved side-effect profiles.

The synthesis of PGE2 is a critical pathway in inflammation, pain, and fever[4]. A simplified representation of this pathway is depicted below.

PGE2_Synthesis_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PLA2 Phospholipase A2 (PLA2) PLA2->AA COX COX-1 / COX-2 COX->PGH2 PGES Prostaglandin E Synthases (PGES) PGES->PGE2

Caption: The Prostaglandin E2 (PGE2) synthesis pathway.

Comparative Binding Kinetics of Standard Inhibitors

A critical aspect of evaluating a novel compound is to benchmark its performance against established standards. The following table summarizes the reported binding kinetics of celecoxib and indomethacin for both COX-1 and COX-2. These values serve as a reference for interpreting the data obtained for 2-(2-ethoxyphenyl)-1H-imidazole.

InhibitorTargetAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (nM)
Celecoxib COX-2Data not consistently reportedData not consistently reported~300-800
COX-1Significantly lower affinitySignificantly higher>10,000
Indomethacin COX-1Time-dependent inhibitionSlow dissociation~20-60
COX-2Time-dependent inhibitionSlow dissociation~200-600

Note: The binding kinetics of COX inhibitors can be complex, often involving time-dependent inhibition, which complicates the determination of simple on/off rates. The Kₑ values are often reported as IC₅₀ or Kᵢ values from enzyme activity assays, which reflect the overall inhibitory potency. Celecoxib exhibits a 30-fold greater inhibitory activity against COX-2 compared to COX-1[6]. Indomethacin demonstrates time- and concentration-dependent inhibition of both COX isoforms[7].

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions[8][9]. It allows for the precise determination of association and dissociation rate constants. The following is a detailed protocol for assessing the binding kinetics of small molecule inhibitors to COX enzymes.

Materials and Reagents
  • Recombinant human COX-1 and COX-2 enzymes

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5 series)

  • Amine coupling kit

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Test compound: 2-(2-ethoxyphenyl)-1H-imidazole

  • Standard inhibitors: Celecoxib, Indomethacin

  • High-purity dimethyl sulfoxide (DMSO)

Experimental Workflow

The general workflow for an SPR-based kinetic analysis is outlined below.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing p1 Prepare Ligand (COX Enzyme) and Analytes (Inhibitors) p2 Equilibrate Sensor Chip p1->p2 i1 Activate Sensor Surface p2->i1 i2 Immobilize COX Enzyme i1->i2 i3 Deactivate Excess Reactive Groups i2->i3 a1 Inject Analytes at Various Concentrations i3->a1 a2 Monitor Association and Dissociation Phases a1->a2 a3 Regenerate Sensor Surface a2->a3 d1 Fit Sensorgrams to a Binding Model a3->a1 Repeat for each analyte concentration d2 Determine kₐ, kₑ, and Kₑ d1->d2

Caption: General workflow for SPR-based binding kinetics analysis.

Step-by-Step Methodology
  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the recombinant COX enzyme (in immobilization buffer) over the activated surface to facilitate covalent coupling via primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in parallel, following the same procedure but without the injection of the enzyme, to allow for background subtraction.

  • Analyte Preparation:

    • Prepare a stock solution of 2-(2-ethoxyphenyl)-1H-imidazole and the standard inhibitors in 100% DMSO.

    • Create a serial dilution of each compound in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.

  • Kinetic Analysis:

    • Inject the prepared analyte solutions over the immobilized COX enzyme surface at a constant flow rate.

    • Monitor the association phase, during which the inhibitor binds to the enzyme.

    • Switch back to running buffer to monitor the dissociation phase, where the inhibitor unbinds from the enzyme.

    • Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove any bound inhibitor. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized enzyme.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).

    • Calculate the equilibrium dissociation constant (Kₑ) as the ratio of kₑ/kₐ.

Interpreting the Results and Future Directions

The kinetic data obtained for 2-(2-ethoxyphenyl)-1H-imidazole will provide valuable insights into its mechanism of action.

  • High Affinity (low Kₑ): A low nanomolar or sub-nanomolar Kₑ would indicate a high affinity for the target enzyme, suggesting potent inhibition.

  • Fast Association (high kₐ): A rapid on-rate may contribute to a faster onset of action.

  • Slow Dissociation (low kₑ): A slow off-rate can lead to a prolonged duration of action, as the inhibitor remains bound to the target for an extended period. This is a characteristic of some time-dependent inhibitors[10].

  • Selectivity: By comparing the binding kinetics for COX-1 and COX-2, the selectivity of the compound can be determined. A significantly higher affinity for COX-2 over COX-1 is a desirable characteristic for reducing gastrointestinal side effects.

The findings from this comparative binding kinetics study will form a strong foundation for further preclinical development, including cell-based assays to confirm functional inhibition and in vivo studies to assess efficacy and safety.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.).
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC - NIH. (n.d.).
  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PNAS. (2010). Proceedings of the National Academy of Sciences.
  • Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors. (2017). IntechOpen.
  • Prostaglandin E2 synthesis and metabolism pathways - Benchchem. (n.d.).
  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. (2007). Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (2024). Scientific Reports.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.).
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. (n.d.).

Sources

Validation

Reproducibility of 2-(2-Ethoxyphenyl)-1H-imidazole Published Synthesis Pathways: A Technical Comparison Guide

Executive Summary & Mechanistic Rationale The synthesis of 2-aryl-1H-imidazoles, specifically sterically hindered derivatives like 2-(2-ethoxyphenyl)-1H-imidazole , presents unique challenges in drug development and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 2-aryl-1H-imidazoles, specifically sterically hindered derivatives like 2-(2-ethoxyphenyl)-1H-imidazole , presents unique challenges in drug development and materials science. The ortho-ethoxy substitution on the phenyl ring introduces both steric bulk and electron-donating characteristics that significantly alter the reaction trajectory of standard imidazole syntheses.

This guide objectively compares the two most prominent published pathways for synthesizing this scaffold:

  • The Debus-Radziszewski Multicomponent Condensation: A classic, one-pot approach[1].

  • The Imidazoline Dehydrogenation Pathway: A two-step process isolating cyclization from aromatization[2].

As application scientists, we must look beyond theoretical yields and evaluate the causality of reproducibility . The Debus-Radziszewski method often suffers from low reproducibility (20–40% yields) for ortho-substituted benzaldehydes because steric hindrance impedes the nucleophilic attack of the transient diimine intermediate[3]. Conversely, the imidazoline dehydrogenation pathway utilizes the highly nucleophilic ethylenediamine, which forces ring closure despite steric bulk, reserving the challenging aromatization for a controlled, catalytic dehydrogenation step[2][4].

Quantitative Comparison of Synthesis Pathways

To guide route selection, the following table synthesizes experimental data and process metrics for the production of 2-(2-ethoxyphenyl)-1H-imidazole.

MetricPathway A: Debus-RadziszewskiPathway B: Imidazoline Dehydrogenation
Overall Yield 20% – 40%[3]75% – 90%[2]
Reaction Steps 1 (One-pot multicomponent)2 (Cyclization + Oxidation)
Reaction Time 48 – 72 hours2 – 4 hours (Step 1) + 24 – 48 hours (Step 2)
Key Reagents 2-Ethoxybenzaldehyde, Glyoxal, NH₄OH2-Ethoxybenzaldehyde, Ethylenediamine, Pd/C
Primary Impurities Oxazoles, polymeric byproductsUnreacted imidazoline, over-oxidized species
Scalability Poor (Exothermic, sensitive to pH)Excellent (Tolerates high concentrations)
Green Chemistry Moderate (Aqueous ammonia used)High (If aerobic Ru-catalysis is employed)[4]

Workflow & Mechanistic Visualizations

The following diagram illustrates the divergence in synthetic logic between the two pathways. By isolating the intermediates, Pathway B provides distinct analytical checkpoints (e.g., LC-MS or NMR verification of the imidazoline) that Pathway A lacks.

SynthesisComparison cluster_A Pathway A: Debus-Radziszewski cluster_B Pathway B: Imidazoline Dehydrogenation Start Starting Material: 2-Ethoxybenzaldehyde DR_Reagents Glyoxal + NH4OH / NH4OAc (One-Pot Condensation) Start->DR_Reagents ID_Reagents Ethylenediamine + I2/K2CO3 (Cyclization) Start->ID_Reagents DR_Inter Diimine Intermediate (Transient, Sterically Hindered) DR_Reagents->DR_Inter DR_Product 2-(2-Ethoxyphenyl)-1H-imidazole (Yield: 20-40%) DR_Inter->DR_Product pH Sensitive ID_Inter 2-(2-Ethoxyphenyl)-4,5-dihydro-1H-imidazole (Isolated & Stable) ID_Reagents->ID_Inter ID_Oxidation Oxidative Dehydrogenation (Pd/C, BaMnO4, or Ru/O2) ID_Inter->ID_Oxidation Analytical Checkpoint ID_Product 2-(2-Ethoxyphenyl)-1H-imidazole (Yield: 75-90%) ID_Oxidation->ID_Product

Workflow comparison between Debus-Radziszewski and Imidazoline Dehydrogenation pathways.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning they include integrated analytical checkpoints to confirm reaction progress before proceeding to the next step.

Protocol A: Modified Debus-Radziszewski Synthesis

Note: While yields are lower, this method is preferred when rapid library generation of unhindered analogs is required. For the ortho-ethoxy derivative, strict temperature control is required to prevent polymerization.

  • Initiation: To a solution of 2-ethoxybenzaldehyde (15.0 g, 100 mmol) in ethanol (400 mL) at 0 °C, add a 40% aqueous solution of oxalaldehyde (glyoxal) (16.0 g, 110 mmol)[3].

  • Ammonia Addition: Dropwise, add a 29% aqueous ammonium hydroxide solution (120 g, 1000 mmol) over 30 minutes. Causality: The massive excess of ammonia is required to drive the equilibrium toward the diimine intermediate and suppress the Cannizzaro reaction of the aldehyde[1].

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 48–72 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.8) is consumed, replaced by a highly polar, streak-prone imidazole spot (Rf ~0.2).

  • Workup: Concentrate the ethanol under reduced pressure. Neutralize the aqueous residue with 1M HCl to pH 7. Extract with ethyl acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude dark oil via silica gel flash chromatography to isolate 2-(2-ethoxyphenyl)-1H-imidazole (Yield: ~25-35%)[3].

Protocol B: Imidazoline Dehydrogenation (Recommended for Reproducibility)

This two-step protocol is the gold standard for ortho-substituted aryl imidazoles due to its high fidelity and modularity.

Step 1: Cyclization to Imidazoline

  • Reaction: Dissolve 2-ethoxybenzaldehyde (100 mmol) and ethylenediamine (110 mmol) in dry dichloromethane (200 mL). Stir at room temperature for 2 hours to form the Schiff base.

  • Oxidative Cyclization: Add K₂CO₃ (300 mmol) and elemental iodine (100 mmol) to the mixture. Stir for an additional 4 hours.

  • Validation Checkpoint: Take an aliquot for ¹H NMR. The disappearance of the aldehyde proton (~10.5 ppm) and the appearance of a sharp singlet for the imidazoline aliphatic protons (~3.8 ppm) confirms successful cyclization.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃ to destroy excess iodine. Extract, dry, and concentrate to yield 2-(2-ethoxyphenyl)-4,5-dihydro-1H-imidazole.

Step 2: Catalytic Dehydrogenation

  • Reaction: Suspend the crude imidazoline (0.04 mol) and 5% Pd/C (0.7 g) in dry toluene (70 mL)[2].

  • Reflux: Stir and reflux the mixture under an argon atmosphere for 24–48 hours. Causality: The high temperature is required to overcome the activation energy barrier for the abstraction of the aliphatic hydrogens by the palladium surface[2].

  • Validation Checkpoint: Monitor via LC-MS. The mass shift from [M+H]+ 191 (imidazoline) to [M+H]+ 189 (imidazole) indicates complete aromatization.

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C. Evaporate the toluene under reduced pressure.

  • Purification: Crystallize the crude product from a 1:1 mixture of toluene/hexane to yield pure 2-(2-ethoxyphenyl)-1H-imidazole as an off-white solid (Yield: 80-85%)[2].

Troubleshooting & Reproducibility Logic

When scaling these syntheses, application scientists frequently encounter specific failure modes. The logic tree below maps the causality of these failures to actionable optimization strategies.

Troubleshooting Issue Reproducibility Issue Detected Cause1 Incomplete Aromatization (Pathway B) Issue->Cause1 Cause2 High Oxazole Byproducts (Pathway A) Issue->Cause2 Cause3 Imidazoline Hydrolysis (Pathway B, Step 1) Issue->Cause3 Solution1 Switch to Aerobic Ru-Catalysis [RuCl(ppy)(tpy)][PF6] Cause1->Solution1 Low Redox Potential req. Solution2 Buffer pH with NH4OAc Avoid Strong Bases Cause2->Solution2 Solution3 Ensure Strict Anhydrous Conditions Prior to I2 Addition Cause3->Solution3

Troubleshooting logic for resolving common reproducibility issues in imidazole synthesis.

Advanced Optimization Note: If traditional Pd/C dehydrogenation stalls or requires excessively harsh conditions, modern literature suggests utilizing cyclometalated ruthenium complexes (e.g., [RuCl(ppy)(tpy)][PF6]) under aerobic conditions. The strong σ-donor character of the ppy ligand lowers the Ru(III)/Ru(II) redox potential, enabling clean oxidative dehydrogenation of imidazolines at room temperature using only atmospheric oxygen as the terminal oxidant[4].

References

  • Title: Debus–Radziszewski imidazole synthesis - Wikipedia Source: Wikipedia URL
  • Title: Study of Synthesis of 2-(2-Alkoxyphenyl)-1H-imidazoles. Comparison of Oxidative Aromatization Reactions of Imidazolines.
  • Title: Ligand Modification of Cyclometalated Ruthenium Complexes in the Aerobic Oxidative Dehydrogenation of Imidazolines Source: ACS Catalysis - ACS Publications URL
  • Title: Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

Independent Validation of 2-(2-ethoxyphenyl)-1H-imidazole in CRISPR Knockout Cell Lines: A Comparative Guide

For researchers and drug development professionals, the validation of a small molecule's mechanism of action is a critical step in establishing its therapeutic potential. This guide provides an in-depth, objective compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the validation of a small molecule's mechanism of action is a critical step in establishing its therapeutic potential. This guide provides an in-depth, objective comparison of the performance of 2-(2-ethoxyphenyl)-1H-imidazole, a putative inhibitor of the Inositol-requiring enzyme 1α (IRE1α), against a genetically defined control—a CRISPR-Cas9 knockout cell line. By following the principles of scientific integrity, this guide will explain the causality behind experimental choices and provide self-validating protocols to ensure trustworthy and reproducible results.

The Critical Role of IRE1α in Cellular Stress and Disease

Inositol-requiring enzyme 1 (IRE1) is a key sensor and transducer of the Unfolded Protein Response (UPR), an essential cellular signaling network that manages stress in the endoplasmic reticulum (ER).[1][2] The UPR is activated when misfolded proteins accumulate in the ER, a condition known as ER stress.[2][3] Mammals have two isoforms of IRE1, IRE1α and IRE1β, with IRE1α being ubiquitously expressed across most cell types.[1][4]

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its two enzymatic domains: a serine/threonine kinase and an endoribonuclease (RNase).[4][5] The RNase activity of IRE1α is responsible for several key downstream signaling events:

  • XBP1 mRNA Splicing: IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1), removing a 26-nucleotide intron.[4][6] This produces the active transcription factor, XBP1s, which upregulates genes involved in protein folding, secretion, and degradation to restore ER homeostasis.[7][8]

  • Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs localized to the ER, a process known as RIDD.[2][6] This helps to reduce the protein load on the ER.

  • Apoptosis Signaling: During prolonged or severe ER stress, IRE1α can recruit adaptor proteins like TNF receptor-associated factor 2 (TRAF2), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and promoting apoptosis.[2][3][6]

Given its central role in cell fate decisions, IRE1α has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2][8] This has spurred the development of small molecule inhibitors targeting its kinase or RNase activity.

The Imperative for Genetic Validation of Small Molecule Inhibitors

This guide will use the hypothesis that 2-(2-ethoxyphenyl)-1H-imidazole is an inhibitor of IRE1α to illustrate a robust validation workflow. By comparing the cellular phenotype induced by the compound in wild-type cells to that of IRE1α knockout cells, we can definitively ascertain if the compound's effects are mediated through IRE1α.

Experimental Workflow for Validating 2-(2-ethoxyphenyl)-1H-imidazole

The following diagram outlines the comprehensive workflow for validating our putative IRE1α inhibitor.

CRISPR_Validation_Workflow cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Phenotypic Comparison cluster_2 Phase 3: Data Analysis & Conclusion A Design & Synthesize sgRNAs for ERN1 (IRE1α gene) B Transfect Wild-Type Cells with Cas9 & sgRNAs A->B C Single-Cell Cloning & Expansion B->C D Genotypic Validation (Sanger Sequencing) C->D E Proteomic Validation (Western Blot) D->E F Treat Wild-Type & IRE1α KO Cells with 2-(2-ethoxyphenyl)-1H-imidazole G Induce ER Stress (e.g., Tunicamycin, Thapsigargin) F->G H Assess Downstream IRE1α Signaling G->H I Compare Phenotypic Outcomes H->I J Quantitative Analysis of Signaling Markers K Comparative Analysis of Compound vs. Knockout Phenotype J->K L Conclusion on On-Target Activity K->L

Caption: A comprehensive workflow for the validation of a putative IRE1α inhibitor using CRISPR-Cas9 knockout cell lines.

Phase 1: Generation and Validation of IRE1α Knockout Cell Lines

The foundation of this validation strategy is a well-characterized IRE1α knockout (KO) cell line.

Detailed Protocol:

  • sgRNA Design and Synthesis:

    • Design at least two independent single-guide RNAs (sgRNAs) targeting early exons of the ERN1 gene (which encodes IRE1α) to maximize the likelihood of generating a null allele.

    • Utilize online design tools to minimize off-target effects.

    • Synthesize or purchase high-quality sgRNAs.

  • Transfection and Selection:

    • Co-transfect a wild-type cell line (e.g., HeLa, HEK293T) with a plasmid expressing Cas9 nuclease and the designed sgRNAs.[10]

    • Alternatively, deliver Cas9 and sgRNAs as ribonucleoprotein (RNP) complexes for improved efficiency and reduced off-target effects.[11]

    • If using a plasmid with a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for transfected cells.[11]

  • Single-Cell Cloning and Expansion:

    • Isolate single cells from the transfected population using fluorescence-activated cell sorting (FACS) or limiting dilution.[9]

    • Expand individual clones in separate culture vessels. This is a critical step to ensure a homogenous population of cells with the desired knockout.[9]

  • Genotypic and Proteomic Validation:

    • Genomic DNA Sequencing: For each clonal population, extract genomic DNA and PCR-amplify the region of the ERN1 gene targeted by the sgRNAs. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[10]

    • Western Blot Analysis: This is the definitive step to confirm the absence of the IRE1α protein. Lyse cells from each validated clone and perform a western blot using a well-validated antibody against IRE1α. A true knockout clone will show no detectable IRE1α protein band compared to the wild-type control.[11][12][13]

Phase 2: Comparative Phenotypic Analysis

With validated wild-type (WT) and IRE1α KO cell lines, you can now directly test the on-target effects of 2-(2-ethoxyphenyl)-1H-imidazole.

Detailed Protocol:

  • Cell Treatment:

    • Plate WT and IRE1α KO cells at the same density.

    • Treat both cell lines with a dose-range of 2-(2-ethoxyphenyl)-1H-imidazole. Include a vehicle control (e.g., DMSO).

    • As a positive control for IRE1α inhibition, you can use a well-characterized IRE1α inhibitor like 4μ8C or STF-083010.[14][15][16]

  • ER Stress Induction:

    • After a pre-incubation period with the compound, induce ER stress in a subset of the wells using a known ER stressor such as tunicamycin (an N-linked glycosylation inhibitor) or thapsigargin (a SERCA pump inhibitor).[17]

  • Assessment of Downstream IRE1α Signaling:

    • XBP1 Splicing Assay (RT-PCR): Extract total RNA from the cells. Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA. The unspliced (XBP1u) and spliced (XBP1s) forms can be resolved on an agarose gel.

    • RIDD Substrate Analysis (RT-qPCR): Measure the mRNA levels of known RIDD substrates by quantitative RT-PCR (RT-qPCR).

    • JNK Activation (Western Blot): Assess the phosphorylation of JNK (p-JNK) by western blot as a marker of the pro-apoptotic branch of IRE1α signaling.

Data Presentation and Expected Outcomes

The results of these experiments should be summarized in clear, comparative tables.

Table 1: Validation of IRE1α Knockout Cell Line

Validation MethodWild-Type CellsIRE1α Knockout CloneExpected Outcome for KO
Sanger Sequencing Wild-type ERN1 sequenceIndel mutation in ERN1Frameshift mutation leading to a premature stop codon
Western Blot (IRE1α) Detectable IRE1α proteinNo detectable IRE1α proteinComplete absence of the target protein

Table 2: Comparative Analysis of 2-(2-ethoxyphenyl)-1H-imidazole Effects

Treatment ConditionCell LineXBP1 Splicing (XBP1s/XBP1u ratio)RIDD Substrate mRNA LevelsJNK Phosphorylation (p-JNK/Total JNK)
Vehicle Control (No Stress) Wild-TypeBasalNormalBasal
IRE1α KOBasalNormalBasal
ER Stress Inducer Wild-TypeIncreasedDecreasedIncreased
IRE1α KONo change from basalNo change from basalNo change from basal
ER Stress + 2-(2-ethoxyphenyl)-1H-imidazole Wild-TypeInhibited (Reduced) Rescued (Increased) Inhibited (Reduced)
IRE1α KONo change from basalNo change from basalNo change from basal
ER Stress + Positive Control Inhibitor Wild-TypeInhibited (Reduced)Rescued (Increased)Inhibited (Reduced)

Interpreting the Results: A Logic-Based Conclusion

The power of this comparative approach lies in its clear, logic-based interpretation.

  • On-Target Effect: If 2-(2-ethoxyphenyl)-1H-imidazole is a true on-target inhibitor of IRE1α, its effects in wild-type cells under ER stress should phenocopy the IRE1α knockout. Specifically, it should block XBP1 splicing, prevent the degradation of RIDD substrates, and reduce JNK phosphorylation. The IRE1α KO cells, lacking the target, should be insensitive to the compound's effects on these pathways.

  • Off-Target Effect: If the compound's effects are independent of IRE1α, you will observe a different pattern. For example, the compound might still induce a cellular response in the IRE1α KO cells, indicating it is acting on other targets.

Visualizing the IRE1α Signaling Pathway

To further clarify the mechanism of action, a diagram of the IRE1α signaling pathway is provided below.

IRE1a_Signaling_Pathway cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cytosol cluster_2 Nucleus UP Unfolded Proteins IRE1a IRE1α Dimerization & Autophosphorylation UP->IRE1a Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices RIDD RIDD Substrate mRNA IRE1a->RIDD Degrades TRAF2 TRAF2 IRE1a->TRAF2 Recruits XBP1s XBP1s mRNA XBP1u->XBP1s Transcription_Factor XBP1s Protein (Active Transcription Factor) XBP1s->Transcription_Factor Translates to Degraded_mRNA Degraded mRNA RIDD->Degraded_mRNA ASK1 ASK1 TRAF2->ASK1 Activates JNK JNK ASK1->JNK Phosphorylates pJNK p-JNK (Active) JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis Promotes UPR_Genes UPR Target Genes (Chaperones, ERAD components) Transcription_Factor->UPR_Genes Upregulates

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-ethoxyphenyl)-1H-imidazole

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 2-(2-ethoxyphenyl)-1H-imidazole . While specific toxicological data for highly specialized building blocks c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 2-(2-ethoxyphenyl)-1H-imidazole . While specific toxicological data for highly specialized building blocks can be scarce, we can accurately extrapolate its hazard profile by analyzing its structural components.

The basic imidazole core is notoriously corrosive to tissues and acts as a severe eye and skin irritant[1]. Furthermore, the addition of the 2-ethoxyphenyl group significantly increases the molecule's overall lipophilicity compared to unsubstituted imidazole. This structural modification enhances the compound's ability to permeate lipid bilayers, meaning dermal absorption is a critical exposure route that must be mitigated through rigorous Personal Protective Equipment (PPE) protocols.

Here is your field-proven, self-validating guide to safely handling this compound.

Personal Protective Equipment (PPE) Matrix

To prevent acute toxicity (oral/dermal) and severe skin burns[2], PPE must be selected based on chemical compatibility rather than general laboratory defaults. Imidazoles can degrade weaker polymers; therefore, standard latex gloves are strictly prohibited.

PPE CategorySpecification & StandardMechanistic Causality & Field Insight
Hand Protection Nitrile Rubber (NBR) Thickness: >0.11 mmStandard: EN 374Nitrile provides excellent chemical resistance against polar organic bases. Testing on the imidazole core shows a breakthrough time of >480 minutes (permeation level 6) for NBR[3][4]. Self-Validation: Perform a visual inflation test for pinholes prior to donning.
Eye/Face Protection Tight-sealing Safety Goggles or Face Shield Standard: EN 166 / ANSI Z87.1Imidazole derivatives pose a severe risk of irreversible eye damage (H318)[1]. Standard safety glasses with side shields are insufficient against airborne dust particulates.
Respiratory Protection Particulate Respirator Type: P2/P3 (EN 143) or N95/P100 (NIOSH)Required if handling dry powder outside a closed system. Fine powders of substituted imidazoles cause severe respiratory tract irritation (H335) and potential systemic toxicity if inhaled[3][5].
Body Protection Flame-Retardant Lab Coat Anti-static, 100% cottonSynthetic fibers can melt into the skin if a secondary chemical fire occurs. Ensure cuffs are tucked into gloves to prevent wrist exposure.

Operational Plan: Handling & Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Conduct all open-container handling inside a certified chemical fume hood. Verification: Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm).

  • Static Elimination: Because 2-(2-ethoxyphenyl)-1H-imidazole is a dry powder, static charge can cause hazardous aerosolization. Wipe the exterior of the weighing balance and spatulas with an anti-static cloth.

  • Spill Kit Staging: Ensure a dedicated spill kit containing inert absorbent (e.g., vermiculite or dry sand) and a weak acid neutralizer (e.g., 1% acetic acid or citric acid solution) is within arm's reach.

Phase 2: Weighing and Transfer
  • Closed-System Transfer: Tare a sealable anti-static weighing boat or a pre-weighed vial with a septum cap.

  • Dispensing: Using a grounded stainless-steel spatula, carefully transfer the required mass of 2-(2-ethoxyphenyl)-1H-imidazole.

  • Sealing: Seal the container before removing it from the fume hood. Causality: This prevents cross-drafts in the laboratory from blowing corrosive particulates into the ambient breathing zone.

Phase 3: Post-Operation Decontamination
  • Surface Neutralization: Because the imidazole ring is mildly basic (pKa ~7), standard water wipe-downs are inefficient. Spray the fume hood surface and balance pan with a 1% acetic acid solution to protonate any residual chemical, rendering it highly water-soluble.

  • Final Clean: Follow the acid wipe with a distilled water wipe, then dry.

  • Doffing PPE: Remove gloves by turning them inside out to trap any microscopic dust. Wash hands immediately with soap and water[1][5].

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent airborne dust dispersion. Never use high-pressure water streams , as this will scatter the corrosive material[2].

Step-by-Step Spill Protocol:
  • Evacuate & Assess: Instruct personnel to step back. If the spill is >50 grams outside the fume hood, evacuate the lab and call Environmental Health and Safety (EHS).

  • Don Emergency PPE: Upgrade to a P100 respirator and heavy-duty nitrile gloves.

  • Containment (No Water): Gently cover the spilled powder with damp sand or a commercial inert absorbent (vermiculite) to suppress dust formation[1].

  • Mechanical Recovery: Use a non-sparking plastic scoop to collect the mixture. Do not sweep dry powder with a standard broom.

  • Chemical Decontamination: Wash the spill zone with 1% acetic acid, followed by copious amounts of water.

  • Hazardous Waste Disposal: Place all recovered material and contaminated PPE into a rigid, sealable high-density polyethylene (HDPE) container. Label as "Corrosive/Toxic Solid Waste (Imidazole Derivative) - EPA D002 equivalent." Do not mix with acidic waste streams to prevent exothermic acid-base reactions.

Operational Workflow Visualization

The following diagram maps the critical decision points and causality loops for handling 2-(2-ethoxyphenyl)-1H-imidazole.

G PreCheck 1. Pre-Operation Check Verify Fume Hood (80-100 fpm) PPE 2. Don PPE (NBR Gloves >0.11mm, Goggles, N95) PreCheck->PPE Weighing 3. Weighing & Transfer (Use Anti-Static Tools & Closed Vials) PPE->Weighing Spill Spill Detected? Weighing->Spill SpillResponse Emergency Spill Response (Cover with Damp Sand, No Water Jets) Spill->SpillResponse Yes (Dust Hazard) Decon 4. Decontamination (Neutralize with 1% Acetic Acid) Spill->Decon No (Normal Workflow) SpillResponse->Decon Disposal 5. Hazardous Waste Disposal (Label: Corrosive/Toxic Solid) Decon->Disposal

Workflow for handling 2-(2-ethoxyphenyl)-1H-imidazole, highlighting spill response pathways.

References

  • Carl Roth. Safety Data Sheet: Imidazole PUFFERAN® ≥99,5 %. (Includes EN 374 Nitrile Glove Breakthrough Data). Available at: [Link]

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